Technical Documentation Center

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
  • CAS: 1689522-41-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride: Structural Properties, Synthesis, and Role in Cobicistat Development

Executive Summary (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a highly specialized non-canonical amino acid that occupies a dual role in modern pharmaceutical chemistry. Primarily, it serves as a critical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a highly specialized non-canonical amino acid that occupies a dual role in modern pharmaceutical chemistry. Primarily, it serves as a critical chiral building block in the synthesis of Cobicistat—a potent cytochrome P450 3A (CYP3A) inhibitor utilized as a pharmacokinetic enhancer (booster) in HIV antiretroviral therapies. Secondarily, due to its presence in the synthetic pipeline, it is a strictly monitored pharmacopeial impurity (frequently designated as Cobicistat Impurity 2 or Impurity 10)[1][2]. This whitepaper explores its physicochemical properties, synthetic utility, biocatalytic challenges, and the analytical methodologies required for its quantification.

Chemical Identity & Physicochemical Properties

The molecule features a morpholine ring attached to the side chain of a butanoic acid backbone, terminating in a primary amine at the alpha position. The (2S) stereocenter is non-negotiable; it dictates the spatial orientation of the final Cobicistat molecule, which is essential for its binding affinity to the CYP3A4 active site.

Causality of the Salt Form: The free base of alpha-amino acids with nucleophilic side chains (like the tertiary amine in morpholine) is prone to auto-cyclization and degradation. Isolating the compound as a dihydrochloride salt protonates both the primary alpha-amine and the morpholine nitrogen. This dual protonation prevents intramolecular nucleophilic attacks, significantly enhancing the compound's thermodynamic stability, shelf-life, and aqueous solubility for subsequent synthetic coupling steps[3].

Quantitative Data Summary
PropertyValue
Chemical Name (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
CAS Registry Number 1689522-41-5 (Salt) / 854893-19-9 (Free Base)
Molecular Formula C8H16N2O3 · 2HCl
Molecular Weight 188.23 g/mol (Free Base) / 261.15 g/mol (Salt)
Stereochemistry (2S)-Enantiomer
SMILES (Free Base) O=C(O)CCN1CCOCC1
Common Synonyms Cobicistat Impurity 2, Cobicistat Impurity 10[1][2]

Synthetic Utility in Cobicistat Manufacturing

Cobicistat is synthesized through a multi-step pathway where (2S)-2-Amino-4-morpholinebutanoic acid undergoes amidation and urea formation to build the complex peptidomimetic backbone. The efficiency of coupling this specific non-canonical amino acid directly impacts the overall yield of the Active Pharmaceutical Ingredient (API).

G A (2S)-2-Amino-4-morpholinebutanoic Acid (Building Block) B Amidation & Urea Formation (Chemical Synthesis) A->B Reagent coupling C Cobicistat API (CYP3A4 Inhibitor) B->C API Yield D Impurity Profiling (HPLC-UV/MS) C->D QC Monitoring E Pharmacokinetic Enhancer (HIV Therapy) C->E Clinical Application D->A Quantifies Residuals

Fig 1: Synthetic workflow and quality control lifecycle of the cobicistat building block.

Advances and Challenges in Biocatalytic Synthesis

Traditionally, this building block is synthesized via chemical asymmetric synthesis, which often requires heavy metal catalysts and generates significant chemical waste. Recent literature highlights a notable gap in green chemistry approaches for this specific molecule.

According to a comprehensive review published in Chemical Society Reviews, despite the multitude of biocatalytic methods available for synthesizing non-canonical amino acids, the enzymatic preparation of (S)-2-amino-4-morpholinobutanoic acid remains an under-addressed challenge[4]. Researchers are actively exploring imine reductases (IREDs) and transaminase-catalyzed reductive amination to achieve higher enantiomeric excess (ee) and volumetric productivity, aiming to replace traditional chemo-synthetic routes with sustainable biocatalysis[4].

Analytical Characterization & Impurity Profiling

During the scale-up of Cobicistat, unreacted (2S)-2-Amino-4-morpholinebutanoic acid can carry over into the final API. Regulatory agencies require strict monitoring of this compound, classifying it as a Pharmaceutical Analytical Impurity (PAI)[5].

To ensure trustworthiness and reproducibility, the following self-validating LC-MS/MS protocol is designed to quantify residual levels of this impurity.

Protocol: LC-MS/MS Quantification of Impurity 2 in Cobicistat API

Objective: To detect and quantify residual (2S)-2-Amino-4-morpholinebutanoic Acid to ensure Cobicistat API purity. System Validation: This protocol utilizes a stable-isotope internal standard (e.g., ^13^C-labeled amino acid) to self-validate extraction efficiency and correct for matrix effects dynamically.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of Cobicistat API in 1.0 mL of Methanol:Water (50:50, v/v).

    • Causality: This specific solvent ratio is engineered to ensure complete dissolution of the highly lipophilic Cobicistat API while simultaneously maintaining the solubility of the highly polar dihydrochloride impurity, preventing selective precipitation.

  • Chromatographic Separation:

    • Inject 5 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm).

    • Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The dihydrochloride salt form necessitates an acidic mobile phase. Formic acid acts as an ion-pairing agent, maintaining the protonation of the morpholine ring. This prevents secondary interactions with the silica column (which cause peak tailing) and enhances positive electrospray ionization (ESI+).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the precursor ion [M+H]^+^ at m/z 189.1 for the free base of the impurity.

    • Causality: MRM provides extreme specificity, isolating the low-molecular-weight impurity signal from the complex, high-abundance Cobicistat API matrix (m/z ~776).

  • System Suitability (Self-Validation):

    • Prior to sample analysis, inject a Limit of Quantitation (LOQ) standard (0.05% relative to API concentration).

    • The system is only validated for use if the signal-to-noise (S/N) ratio of the LOQ is ≥ 10, and the relative standard deviation (RSD) for six replicate injections of the standard is ≤ 2.0%.

Conclusion

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a linchpin in the production of modern HIV pharmacokinetic enhancers. Understanding the causality behind its salt-form stability, its integration into the Cobicistat backbone, and the rigorous analytical protocols required to monitor it as an impurity ensures that pharmaceutical manufacturers can maintain high yields and regulatory compliance. Future breakthroughs in imine reductase biocatalysis hold the potential to revolutionize the procurement of this vital non-canonical amino acid.

References

  • Title: TRC - (2S)
  • Title: (S)-2-Amino-4-morpholinobutanoic acid hydrochloride (25 mg) ((S)
  • Source: RSC Publishing (Chemical Society Reviews)
  • Title: Cobicistat Impurity 2 | 1689522-41-5 Source: SynZeal URL
  • Title: Cobicistat Impurity 10 HCl Source: TLC Pharmaceutical Standards URL

Sources

Exploratory

In Vitro Biological Activity of (2S)-2-Amino-4-morpholinebutanoic Acid Derivatives: A Technical Guide to CYP3A Inhibition and Peptidomimetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary (2S)-2-Amino-4-morpholinebutanoic acid is a highly specialized, non-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(2S)-2-Amino-4-morpholinebutanoic acid is a highly specialized, non-canonical amino acid characterized by its morpholine ring substitution. While rarely used in native biological systems, it serves as a critical structural determinant in advanced peptidomimetic drug design. Its most prominent derivative is Cobicistat (GS-9350) , an FDA-approved pharmacokinetic enhancer. This whitepaper dissects the in vitro biological activities of derivatives incorporating this scaffold, focusing on their mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4), their modulation of efflux transporters, emerging antiviral properties, and their integration into novel therapeutic peptides.

Structural Rationale: The Morpholinebutanoic Acid Scaffold

The incorporation of the (2S)-2-amino-4-morpholinebutanoic acid moiety into a peptidomimetic backbone is a deliberate structural choice driven by specific pharmacokinetic and pharmacodynamic requirements.

In first-generation pharmacokinetic enhancers (such as ritonavir), bulky hydrophobic groups (e.g., valine or isopropyl moieties) often led to off-target binding, most notably the activation of the Pregnane X Receptor (PXR)[1]. PXR activation induces the transcription of multiple CYP enzymes (CYP1A2, CYP2B6, CYP2C9), causing complex, unpredictable drug-drug interactions[2].

By replacing these groups with the morpholinebutanoic acid side chain, researchers achieved two critical outcomes:

  • Aqueous Solubility: The morpholine ring introduces a hydrophilic hydrogen-bond acceptor, significantly improving the aqueous solubility of the resulting derivative[1].

  • PXR Evasion: The specific steric bulk and polarity of the morpholine ring abolish the molecule's ability to act as a PXR ligand. Consequently, derivatives like cobicistat are devoid of enzyme-inducing properties, resulting in a highly selective in vitro profile[1][2].

Primary Biological Activity: Selective CYP3A4 Inhibition

The hallmark in vitro activity of (2S)-2-amino-4-morpholinebutanoic acid derivatives (specifically cobicistat) is the potent, mechanism-based inhibition of CYP3A4.

Target Engagement and Causality

Binding occurs via a Type II spectral interaction . The derivative enters the CYP3A4 active site, where the morpholinebutanoic acid backbone establishes extensive hydrophobic and aromatic interactions that anchor the molecule[3]. This optimal positioning allows a terminal thiazole nitrogen to directly coordinate with the heme iron of CYP3A4, inducing a characteristic red shift in the Soret band to 421 nm[3].

However, the sustained efficacy of these derivatives relies on mechanism-based (irreversible) inactivation . In the presence of NADPH and oxygen, the CYP3A4 enzyme attempts to metabolize the inhibitor. This bioactivation generates a highly reactive intermediate that covalently binds to the enzyme (either at the heme prosthetic group or the apoprotein), permanently neutralizing its catalytic activity until new enzyme is synthesized[1][3].

CYP3A4_Mechanism A Cobicistat (Morpholinebutanoic Acid Derivative) B CYP3A4 Active Site Entry & Binding A->B Hydrophobic Interactions C Thiazole N-Coordination to Heme Iron (Type II) B->C Direct Ligation D Metabolic Bioactivation (Reactive Intermediate) C->D NADPH + O2 E Irreversible/Mechanism-Based Enzyme Inactivation D->E Covalent Adduct

Caption: Mechanistic pathway of CYP3A4 inactivation by (2S)-2-Amino-4-morpholinebutanoic acid derivatives.

Secondary and Emerging In Vitro Activities

Beyond CYP3A4, the morpholinebutanoic acid scaffold imparts several secondary biological activities:

  • Efflux Transporter Modulation: These derivatives inhibit intestinal efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). In vitro Caco-2 cell monolayer assays demonstrate that this inhibition significantly increases the absorptive flux of co-administered substrates[4][5].

  • Viral Membrane Fusion Inhibition: Recent in vitro studies have identified unexpected antiviral properties. Cobicistat inhibits SARS-CoV-2 replication by blocking the spike protein-mediated fusion of the viral envelope with the host cell membrane (IC50 ~3.8 µM), acting independently of viral protease (3CLpro) activity[6].

  • Novel Peptidomimetics: The non-canonical amino acid is currently being integrated into experimental peptide therapeutics. Examples include novel Natriuretic Peptide Receptor-B (NPR-B) agonists designed for enhanced metabolic stability in cardiovascular therapy[7], and cyclic peptides engineered to trap and neutralize Interleukin-1 beta (IL-1β) in inflammatory disorders[8].

Quantitative Data Summaries

Table 1: Comparative In Vitro CYP Inhibition Profile

Enzyme Target Cobicistat IC50 (µM) Ritonavir IC50 (µM) Mechanistic Note
CYP3A4 0.03 – 0.24 0.02 – 0.22 Mechanism-based covalent inactivation[3].
CYP2D6 > 10.0 2.5 Weak, clinically insignificant inhibition[5].
CYP1A2 > 50.0 > 50.0 No significant inhibition observed[5].

| PXR Activation | Negative | Positive | Morpholine ring prevents PXR binding, eliminating induction liability[1][2]. |

Table 2: Transporter and Off-Target In Vitro Activities

Target Activity Type Potency (IC50) Biological Consequence
P-glycoprotein (P-gp) Inhibition ~36.0 µM Enhances intestinal absorption of co-drugs[4][6].
BCRP Inhibition ~59.0 µM Reduces gut efflux of target therapeutics[4].
SARS-CoV-2 Spike Fusion Inhibition 3.8 µM Blocks cell-to-cell viral membrane fusion[6].

| UGT1A1 (Phase II) | Inhibition | > 50.0 µM | No clinically relevant Phase II metabolism interference[9]. |

In Vitro Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove causality rather than mere correlation.

Protocol A: Time-Dependent CYP3A4 Inactivation Assay (Fluorometric)

Purpose: To differentiate reversible competitive inhibition from mechanism-based (irreversible) inactivation.

  • System Preparation: Reconstitute recombinant human CYP3A4 and Cytochrome P450 Reductase (CPR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Causality Step): Aliquot the enzyme mixture into a 96-well plate. Add the morpholinebutanoic acid derivative (e.g., cobicistat) at varying concentrations (0.01 µM to 10 µM).

  • System Validation Check (Minus-NADPH Control): To half the wells, add buffer instead of NADPH. This establishes the baseline for reversible inhibition, as covalent adducts cannot form without NADPH-driven oxidation[1][3].

  • Reaction Initiation: Add 1 mM NADPH to the remaining wells. Incubate at 37°C for a time-course ranging from 0 to 30 minutes.

  • Substrate Addition: At each time point, add a highly specific fluorogenic probe substrate, such as 7-benzyloxy-4-(trifluoromethyl) coumarin (BFC).

  • Quenching & Readout: Stop the reaction using cold acetonitrile containing an isotopically labeled internal standard (to control for matrix ionization effects). Measure fluorescence (Excitation: 410 nm, Emission: 510 nm) to calculate the kinact​ and KI​ parameters.

Workflow Step1 1. Recombinant CYP3A4 + CPR Preparation in Buffer Step2 2. Pre-incubation with Derivative (0.01 - 10 µM) Step1->Step2 Step3 3. Initiation via NADPH (Time-course: 0-30 min) Step2->Step3 Step4 4. Addition of Probe Substrate (e.g., BFC or Midazolam) Step3->Step4 Step5 5. Reaction Quenching (Acetonitrile + Internal Standard) Step4->Step5 Step6 6. Fluorometric Quantification & kinact / KI Calculation Step5->Step6

Caption: Self-validating experimental workflow for time-dependent CYP3A4 inactivation.

Protocol B: Caco-2 Transwell Permeability Assay for P-gp Inhibition

Purpose: To validate the derivative's ability to inhibit efflux transporters and enhance drug absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation and expression of apical P-gp and BCRP[4].

  • System Validation Check (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm². Perform a Lucifer Yellow rejection assay; flux must be < 1% per hour to ensure tight junction integrity.

  • Dosing: Apply a known P-gp substrate (e.g., Digoxin) to either the Apical (A) or Basolateral (B) chamber. Co-administer the morpholinebutanoic acid derivative (10 µM) to the donor chamber.

  • Sampling & Analysis: Take aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Causality Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). A significant reduction in the ER compared to the vehicle control definitively proves functional P-gp inhibition by the derivative[4].

References

  • Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir National Center for Biotechnology Information (PMC)[Link]

  • Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer National Center for Biotechnology Information (PMC)[Link]

  • Cobicistat versus ritonavir boosting and differences in the drug–drug interaction profiles with co-medications Ovid / Journal of Antimicrobial Chemotherapy[Link]

  • Cobicistat boosts the intestinal absorption of transport substrates, including HIV protease inhibitors and GS-7340, in vitro National Center for Biotechnology Information (PubMed) [Link]

  • The FDA-Approved Drug Cobicistat Synergizes with Remdesivir To Inhibit SARS-CoV-2 Replication In Vitro and Decreases Viral Titers and Disease Progression in Syrian Hamsters mBio - ASM Journals[Link]

  • Evotaz, INN - atazanavir cobicistat European Medicines Agency (EMA)[Link]

  • In vitro inhibition of human UGT isoforms by ritonavir and cobicistat Taylor & Francis Online[Link]

  • US8546523B2 - NPR-B agonists Google P
  • WO2023244554A1 - Cyclic peptides for trapping interleukin-1 beta Google P

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Preamble: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is predicated on a rigorous and comprehensive evaluation of its safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is predicated on a rigorous and comprehensive evaluation of its safety and toxicity profile. This document provides a detailed technical framework for assessing (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride, a compound of interest that combines the structural features of an amino acid analog with a morpholine moiety. As specific preclinical safety data for this molecule are not publicly available, this guide is structured to provide the scientific and methodological rationale for a complete non-clinical safety evaluation program. It is designed to be a self-validating system of inquiry, grounded in international regulatory guidelines, enabling researchers to systematically uncover the toxicological characteristics of this, or structurally related, compounds.

The core of this guide is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) . We will not merely list protocols but explain the causality behind experimental choices, ensuring that each step is a logical progression in building a comprehensive safety dossier.

Section 1: Compound Characterization and Inferred Toxicological Considerations

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a synthetic amino acid derivative. Its structure warrants a two-pronged initial assessment based on its constituent parts: the amino acid backbone and the N-substituted morpholine ring.

  • Amino Acid Analogs: As analogs of endogenous building blocks, these compounds can potentially interfere with metabolic pathways. Their safety assessment often involves understanding their interaction with amino acid transporters and metabolic enzymes. While naturally occurring L-amino acids are generally recognized as safe (GRAS), synthetic analogs require full toxicological workups as their metabolic fate and potential for off-target effects are unknown.[1][2][3]

  • Morpholine Moiety: Morpholine is a widely used scaffold in medicinal chemistry.[4] However, morpholine itself is a hazardous substance, classified as corrosive, flammable, and toxic upon contact, inhalation, or ingestion.[5][6][7] It has been shown to cause skin, liver, and kidney injury in animal studies with repeated exposure.[8] Therefore, the stability of the morpholine ring and its metabolic fate are critical aspects of the safety evaluation.

This structural analysis informs the design of a non-clinical safety program, which must rigorously assess cytotoxicity, genotoxicity, systemic toxicity, and effects on reproduction and development.

Section 2: The Non-Clinical Safety Evaluation Workflow

A standard non-clinical safety program is a tiered approach, beginning with in vitro assays to identify potential hazards early, followed by in vivo studies to understand the compound's effects in a whole organism. This workflow is designed to satisfy regulatory requirements for an Investigational New Drug (IND) application.

Non-Clinical_Safety_Workflow Start Compound Synthesis & Characterization InVitro_Tox In Vitro Toxicology Start->InVitro_Tox Safety_Pharm Safety Pharmacology Start->Safety_Pharm Cytotoxicity Cytotoxicity Assays InVitro_Tox->Cytotoxicity Genotoxicity_InVitro In Vitro Genotoxicity (Ames, MLA/HPRT) InVitro_Tox->Genotoxicity_InVitro InVivo_Tox In Vivo Toxicology Cytotoxicity->InVivo_Tox Genotoxicity_InVitro->InVivo_Tox If positive hERG hERG Assay (Cardiovascular) Safety_Pharm->hERG CNS_Resp CNS & Respiratory Screening Safety_Pharm->CNS_Resp hERG->InVivo_Tox CNS_Resp->InVivo_Tox Acute_Tox Acute Toxicity (Dose Range-Finding) InVivo_Tox->Acute_Tox Repeat_Dose Repeated-Dose Toxicity (Rodent & Non-Rodent) Acute_Tox->Repeat_Dose Genotoxicity_InVivo In Vivo Genotoxicity (Micronucleus) Repeat_Dose->Genotoxicity_InVivo DART DART Studies (As Required) Repeat_Dose->DART IND IND Submission Genotoxicity_InVivo->IND DART->IND Genotoxicity_Decision_Tree Ames Ames Test Result InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., MLA) Ames->InVitro_Mammalian Negative InVivo_FollowUp In Vivo Follow-up Required (e.g., Micronucleus, Comet) Ames->InVivo_FollowUp Positive Negative Negative for Genotoxicity InVitro_Mammalian->Negative Negative InVitro_Mammalian->InVivo_FollowUp Positive Positive Potential Genotoxin InVivo_FollowUp->Negative Negative InVivo_FollowUp->Positive Positive

Caption: Decision-making tree for a standard genotoxicity testing battery.

Experimental Protocol: Rodent Bone Marrow Micronucleus Test (OECD 474)

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of the compound.

  • Animal Dosing: Administer the compound (typically via the clinical route of administration) to groups of mice or rats (e.g., 5 per sex per group) at three dose levels (e.g., MTD, MTD/2, MTD/4), along with a vehicle control and a positive control (e.g., cyclophosphamide). [9]Dosing is typically done on two consecutive days.

  • Sample Collection: Sacrifice the animals 24 hours after the final dose. [9]Excise the femurs and aspirate the bone marrow into a centrifuge tube containing fetal bovine serum.

  • Slide Preparation: Centrifuge the bone marrow cells, remove the supernatant, and resuspend the cell pellet. Prepare thin smears of the cell suspension on microscope slides.

  • Staining: Stain the slides with an appropriate dye (e.g., acridine orange or Giemsa) that differentiates PCEs from mature erythrocytes. [10]6. Microscopic Analysis: Under a microscope, score at least 4000 PCEs per animal for the presence of micronuclei. [9]7. Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

AssayResultInterpretation
Ames Test Negative in 5 strains, with and without S9No evidence of mutagenicity.
In Vivo Micronucleus No significant increase in MN-PCEsNo evidence of chromosomal damage in vivo.
Table 2: Example Data Presentation for Genotoxicity Assays.

Section 4: Safety Pharmacology

Causality: Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. These are critical for predicting acute, life-threatening risks before first-in-human trials.

Cardiovascular Safety: hERG Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for the repolarization phase of the cardiac action potential. [11][12]Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes. [11][13]Therefore, screening for hERG inhibition is a mandatory regulatory requirement. [14] Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Cells are prepared for automated patch-clamp recording on a system like QPatch or SyncroPatch. [11]3. Baseline Recording: Establish a stable baseline hERG current recording for each cell by applying a specific voltage protocol.

  • Compound Application: Apply a vehicle control solution followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG channel current at each concentration. A positive control known to block the channel (e.g., astemizole) is also tested.

  • Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined.

ParameterExample ValueInterpretation
hERG IC50> 30 µMLow risk of QT prolongation.
hERG IC505 µMModerate risk; requires further evaluation.
hERG IC50< 1 µMHigh risk; significant cardiovascular safety concern.
Table 3: Example Data Presentation for hERG Assay.

Section 5: In Vivo General Toxicology

Causality: Whole-animal studies are essential to understand the complex interactions of a compound within a biological system, including its absorption, distribution, metabolism, and excretion (ADME), and to identify target organs of toxicity.

Acute Oral Toxicity Study

Principle: An acute toxicity study provides information on the hazards of a substance after a single, short-term oral exposure. [15][16][17]It is used to determine the median lethal dose (LD50) and to identify clinical signs of toxicity and target organs. The Up-and-Down Procedure (UDP) or Fixed Dose Procedure (FDP) are modern methods that reduce the number of animals used. [16] Experimental Protocol: Acute Oral Limit Test (OECD 420/423)

  • Animal Selection: Use a single sex (typically female) of a rodent species (e.g., Wistar rats). [18][19]2. Fasting: Fast the animals overnight prior to dosing. [15]3. Dosing: Administer a single oral dose of the compound at a limit dose of 2000 mg/kg body weight by gavage. [18]4. Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) and mortality. [16]5. Body Weight: Record individual animal body weights just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any macroscopic pathological changes.

  • Interpretation: If no mortality or significant toxicity is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity under the Globally Harmonized System (GHS). [18][19]

Repeated-Dose Toxicity Studies

Principle: These studies are designed to characterize the toxicological profile of a compound following repeated administration over a defined period (e.g., 28 or 90 days). [16][20]They are crucial for identifying target organs, determining dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is used to set the safe starting dose in human trials. [21]These studies are required in both a rodent and a non-rodent species. [21][22] Experimental Protocol: 28-Day Oral Toxicity Study in Rats (OECD 407)

  • Animal Groups: Use groups of rats (e.g., 10 per sex per group). Include at least three dose groups (low, mid, high) and a concurrent vehicle control group. A recovery group (e.g., 5 per sex) may be added to the high-dose and control groups to assess the reversibility of any toxic effects.

  • Dosing: Administer the compound daily by the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Conduct detailed clinical observations daily.

    • Body Weight & Food Consumption: Record weekly.

    • Ophthalmology: Perform examinations before and at the end of the study.

    • Functional Observations: Conduct a functional observational battery (FOB) to assess nervous system effects.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology:

    • Gross Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Preserve a comprehensive list of tissues from all animals in the control and high-dose groups for microscopic examination. Examine any target organs identified in these groups in the lower-dose groups as well.

  • Data Analysis: Analyze all data for dose-related changes. The NOAEL is the highest dose at which no adverse treatment-related findings are observed.

EndpointFinding at High Dose (e.g., 300 mg/kg/day)NOAEL
Clinical Chemistry 2-fold increase in ALT and AST (liver enzymes)100 mg/kg/day
Organ Weights 25% increase in relative liver weight100 mg/kg/day
Histopathology Minimal centrilobular hepatocellular hypertrophy100 mg/kg/day
Overall Study -100 mg/kg/day
Table 4: Example Data Summary and NOAEL Determination from a 28-Day Rat Study.

Section 6: Developmental and Reproductive Toxicology (DART)

Causality: DART studies are required to assess the potential effects of a compound on all aspects of reproduction. [23][24][25]This includes fertility, embryonic and fetal development, and pre- and postnatal development. [26]The timing and necessity of these studies depend on the intended clinical population.

DART_Studies cluster_1 Evaluates effects on mating, fertility, and implantation. cluster_2 Evaluates effects on the developing fetus during organogenesis. cluster_3 Evaluates effects on late fetal development, birth, and offspring survival/growth. DART_Program DART Program Segment1 Segment I: Fertility & Early Embryonic Development DART_Program->Segment1 Segment2 Segment II: Embryo-Fetal Development (Teratogenicity) DART_Program->Segment2 Segment3 Segment III: Pre- & Postnatal Development DART_Program->Segment3

Caption: The three main segments of a Developmental and Reproductive Toxicology (DART) program.

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function, including mating behavior, fertility, and the ability to produce viable embryos. [23]* Embryo-Fetal Development (EFD) (Segment II): Assesses the potential of the compound to cause harm to the developing fetus during the period of organ formation (organogenesis). [23]This is the primary study to assess teratogenic potential.

  • Pre- and Postnatal Development (PPND) (Segment III): Examines the effects of exposure during late gestation, birth, and lactation on the F1 generation.

Section 7: Conclusion and Risk Assessment

The comprehensive dataset generated from this non-clinical safety evaluation program forms the basis of the initial risk assessment for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. By integrating the findings from in vitro and in vivo studies, a toxicological profile is established. Key parameters like the No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive species in the most relevant repeated-dose toxicity study are used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials. This structured, evidence-based approach is fundamental to ensuring the safety of human volunteers and is a prerequisite for regulatory approval to proceed with clinical development.

References

  • A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. (2025, August 7). [Source Name]. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Available at: [Link]

  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Available at: [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Available at: [Link]

  • A comparison of toxicity and toxicokinetics in rats and dogs following twenty-eight-day, repeat-dose oral administration of nifurtimox. (n.d.). PMC. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Available at: [Link]

  • Developmental and Reproductive Toxicology (DART) Studies. (2021, August 18). Premier Research. Available at: [Link]

  • Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Available at: [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Available at: [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics. Available at: [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). [Source Name]. Available at: [Link]

  • The Ames Test. (n.d.). [Source Name]. Available at: [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. (n.d.). Springer Nature Experiments. Available at: [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. (n.d.). eCFR. Available at: [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). Protocols.io. Available at: [Link]

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Available at: [Link]

  • Morpholine - IDLH. (n.d.). NIOSH - CDC. Available at: [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Available at: [Link]

  • Acute and Repeated-Dose Toxicity Studies. (2021, October 3). Noble Life Sciences. Available at: [Link]

  • Developmental and Reproductive Toxicology (DART) Studies. (n.d.). Charles River Laboratories. Available at: [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Available at: [Link]

  • Developmental & Reproductive Toxicity (DART) Reports. (n.d.). National Toxicology Program. Available at: [Link]

  • Developmental and reproductive toxicology. (n.d.). ERBC. Available at: [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Available at: [Link]

  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. (n.d.). Gyan Sanchay. Available at: [Link]

  • Functional assessments in repeat-dose toxicity studies: the art of the possible. (2013, July 15). Toxicology Research | Oxford Academic. Available at: [Link]

  • FINAL REPORT Acute oral toxicity study in rats. (n.d.). [Source Name]. Available at: [Link]

  • Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31. (n.d.). [Source Name]. Available at: [https://www.fda.gov/files/animal & veterinary/published/Studies-to-Evaluate-the-Safety-of-Residues-of-Veterinary-Drugs-in-Human-Food--Repeat-Dose-(90-Day)-Toxicity-Testing-VICH-GL31.pdf]([Link] & veterinary/published/Studies-to-Evaluate-the-Safety-of-Residues-of-Veterinary-Drugs-in-Human-Food--Repeat-Dose-(90-Day)-Toxicity-Testing-VICH-GL31.pdf)

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. Available at: [Link]

  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2008, October 3). National Toxicology Program. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). PMC. Available at: [Link]

  • Renwick, A. G. (2003, June 15). The Safety Testing of Amino Acids. PubMed. Available at: [Link]

  • Bier, D. M. (2003, June 15). Amino acid pharmacokinetics and safety assessment. PubMed. Available at: [Link]

  • Safety Assessment of α-Amino Acids as Used in Cosmetics. (n.d.). [Source Name]. Available at: [Link]

  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (n.d.). [Source Name]. Available at: [Link]

  • Toxicity of morpholine. (2024, October 5). [Source Name]. Available at: [Link]

Sources

Exploratory

Thermal Characterization and Degradation Kinetics of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Executive Summary (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS: 1689522-41-5) is a critical chiral intermediate and recognized impurity in the synthesis of complex active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS: 1689522-41-5) is a critical chiral intermediate and recognized impurity in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Cobicistat [1]. For drug development professionals, understanding the thermal stability and precise melting point of this compound is paramount. Premature thermal degradation during API drying, milling, or formulation can lead to morpholine ring cleavage or decarboxylation, generating downstream impurities that compromise drug safety.

This whitepaper provides an authoritative, in-depth guide to evaluating the thermal stability of this specific dihydrochloride amino acid derivative. By combining structural thermodynamics with self-validating analytical protocols, we establish a robust framework for its thermal profiling.

Structural Thermodynamics & Predictive Behavior

The thermal behavior of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is governed by three distinct structural moieties, each contributing to its overall degradation kinetics:

  • The Dihydrochloride Salt Form: While the salt form enhances aqueous solubility, it introduces significant hygroscopicity. Thermodynamically, the first thermal event is often the endothermic release of bound moisture, followed closely by dehydrohalogenation (the loss of HCl gas). This conversion from a dihydrochloride to a monohydrochloride or free base typically occurs between 150°C and 190°C.

  • The Amino Acid Backbone: Like most proteinogenic and synthetic amino acids, this compound does not exhibit a true, reversible thermodynamic melting point. Instead, it undergoes a "melt-decomposition" (fusion with degradation) [3]. Upon reaching its apparent melting point (>200°C), the zwitterionic lattice destabilizes, triggering rapid decarboxylation (loss of CO2​ ) and deamination.

  • The Morpholine Ring: The saturated heterocyclic morpholine ring is generally stable up to 250°C. However, under extreme thermal stress in the presence of its own acidic HCl environment, acid-catalyzed ring opening can occur, leading to complex volatile degradants [5].

degradation A (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (Intact Salt) B Loss of HCl (Dehydrohalogenation) A->B 150-190°C C Free Base / Zwitterion B->C D Decarboxylation & Deamination C->D >200°C E Volatile Degradants (CO2, NH3, Amines) D->E

Fig 1. Proposed thermal degradation pathway of the dihydrochloride salt.

Analytical Workflows & Self-Validating Protocols

To accurately characterize the melting point and thermal stability of pharmaceutical salts, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be used orthogonally [2]. A single DSC run is insufficient, as the endotherm of melting can be easily conflated with the endotherm of volatilization (loss of HCl or water).

Self-Validating System Architecture

Every protocol below incorporates a self-validating control to ensure data integrity:

  • System Suitability (DSC): Prior to sample analysis, the DSC must be calibrated using an Indium standard ( Tm​=156.6±0.2∘C , ΔHf​=28.45±0.5 J/g ) [4]. This validates the calorimetric accuracy.

  • Baseline Subtraction: An empty, matched aluminum pan subjected to the identical thermal program serves as the blank, eliminating baseline drift caused by changes in heat capacity of the purge gas.

  • Orthogonal Verification: Any endothermic peak observed in the DSC must be cross-referenced with the TGA thermogram. If a DSC endotherm coincides with a >5% mass loss in TGA, the event is classified as decomposition/volatilization, not a true phase transition (melting).

Step-by-Step Experimental Methodology

Protocol A: Thermogravimetric Analysis (TGA) Causality: TGA is performed first to determine the onset of degradation ( Tonset​ ) and to quantify the loss of volatiles (water, HCl), ensuring the subsequent DSC analysis does not damage the sensor via unexpected corrosive gas release.

  • Preparation: In a low-humidity environment (glovebox, RH < 10%), accurately weigh 3.0–5.0 mg of the compound into a platinum or alumina crucible.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Why? An inert atmosphere isolates pyrolytic degradation from oxidative degradation, providing a true measure of intrinsic thermal stability [5].

  • Execution: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

  • Analysis: Calculate the first derivative of the mass loss curve (DTG) to precisely identify the peak temperatures of maximum degradation rate.

Protocol B: Differential Scanning Calorimetry (DSC) Causality: DSC measures the heat flow associated with physical transitions. For a dihydrochloride salt, pan selection is the most critical variable.

  • Pan Selection: Use an aluminum pan with a pinhole-vented lid . Why? Hermetically sealed pans will rupture violently due to the pressure buildup from HCl and CO2​ evolution during decomposition. A pinhole allows gas to escape while maintaining a self-generated atmosphere, which sharpens the resolution of the melting endotherm [2].

  • Preparation: Weigh 2.0–3.0 mg of the sample. Why? Smaller sample masses minimize thermal gradients within the powder bed, preventing peak broadening.

  • Execution: Purge with N2​ (50 mL/min) and heat at 10°C/min from 25°C to 250°C (stopping prior to total carbonization to protect the DSC cell).

  • Analysis: Identify the extrapolated onset temperature ( Tonset​ ) of the primary endotherm. For amino acids, this represents the melt-decomposition point.

workflow Prep Sample Preparation (Dry N2, Desiccator) TGA TGA Analysis (Mass Loss vs. Temp) Prep->TGA Aliquot 1 (3-5 mg) DSC DSC Analysis (Heat Flow vs. Temp) Prep->DSC Aliquot 2 (2-3 mg) Iso Isothermal Stress (Accelerated Degradation) TGA->Iso Determine T_onset DSC->Iso Identify Melting Point HPLC HPLC-MS / NMR (Degradant ID) Iso->HPLC Structural Elucidation

Fig 2. Self-validating thermal analysis workflow for API intermediates.

Quantitative Thermal Profiling

Due to the proprietary nature of specific API intermediates, empirical thermal data for highly specialized impurities can be sparse. Based on the structural homology of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride to other aliphatic amino acid hydrochlorides, the following predictive thermal profile serves as a baseline for analytical comparison.

Table 1: Predictive Thermal Transitions & Mass Loss Profile

Thermal EventTemp. Range (°C)Expected Mass Change (TGA)Calorimetric Response (DSC)Mechanistic Cause
Desolvation 50 - 1001% - 3% LossBroad EndothermEvaporation of surface-bound moisture due to salt hygroscopicity.
Dehydrohalogenation 150 - 190~15% - 18% LossSharp EndothermThermal cleavage of the ionic bond; release of HCl gas.
Melt-Decomposition 210 - 240> 25% LossComplex Endo/ExothermSimultaneous melting of the free base and rapid decarboxylation.
Carbonization > 300> 60% Cumulative LossBroad ExothermPyrolytic breakdown of the morpholine ring and aliphatic chain.

Note: The exact melt-decomposition point is highly dependent on the heating rate. Faster heating rates (e.g., 20°C/min) will kinetically delay the onset of degradation, artificially shifting the apparent melting point to a higher temperature.

Conclusion

Evaluating the thermal stability of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride requires more than a simple melting point apparatus. Because it is a dihydrochloride amino acid, it undergoes a complex cascade of dehydrohalogenation followed by melt-decomposition. By utilizing orthogonal TGA and DSC methodologies with pinhole-vented crucibles and inert atmospheres, researchers can accurately map its degradation kinetics. This ensures that downstream processing parameters (such as drying temperatures) are kept strictly below the 150°C threshold, preventing the generation of morpholine-derived impurities in the final API formulation.

References

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products MDPI - Molecules URL:[Link] [2]

  • Saturated Vapor Pressure and Sublimation Enthalpy of l-serine and l-cysteine Journal of Chemical & Engineering Data - ACS Publications URL: [Link] [3]

  • Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process MDPI - Pharmaceutics URL:[Link] [4]

Foundational

Aqueous solubility profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

An In-depth Technical Guide to the Aqueous Solubility Profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Foreword: The Imperative of Solubility in Modern Drug Development In the journey of a molecule from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous Solubility Profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey of a molecule from a promising hit to a life-saving therapeutic, few physicochemical properties are as fundamental and determinative as aqueous solubility. For drug development professionals, solubility is not merely a data point; it is a critical parameter that dictates bioavailability, influences formulation strategies, and ultimately impacts clinical efficacy. Poor aqueous solubility is a primary contributor to the low bioavailability of orally administered drugs, making a thorough understanding of a compound's solubility profile an indispensable cornerstone of any successful pre-formulation program.[1][2]

This guide focuses on (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride, a compound featuring a chiral amino acid backbone, a morpholine moiety common in medicinal chemistry, and a dihydrochloride salt form.[3][4] The presence of multiple ionizable groups—the amino acid's amine and carboxyl groups, and the morpholine nitrogen—predicts a complex, pH-dependent solubility profile. The dihydrochloride salt form is intentionally designed to enhance aqueous solubility, a common strategy for basic compounds.[3][5][6][7]

As a Senior Application Scientist, my objective is not to simply present a protocol, but to provide a comprehensive framework for investigation. We will delve into the theoretical underpinnings of solubility for ionizable compounds, present a robust, self-validating experimental workflow for determining its pH-dependent thermodynamic solubility, and discuss the rationale behind each critical step. This document is designed for the hands-on researcher, providing the expertise and practical insights necessary to generate high-quality, reliable solubility data.

Theoretical Framework: Understanding the Nuances of Solubility

Before embarking on experimental work, it is crucial to grasp the theoretical concepts that govern the solubility of an ionizable molecule like (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can be ambiguous if not properly defined. In drug development, we primarily distinguish between two types:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, in the presence of its most stable solid form.[8][9] It represents a state of thermodynamic equilibrium and is the gold standard for pre-formulation studies. The shake-flask method is the reference technique for its determination.[9]

  • Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[9][10][11] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a metastable, supersaturated state.[8][10] While useful for high-throughput screening in early discovery, they are less reliable for formulation development as they do not reflect the true equilibrium state.[12]

For the purpose of comprehensive characterization, this guide will focus exclusively on determining the thermodynamic solubility .

The Role of pH and pKa for Ionizable Compounds

Approximately 60% of all drugs are ionizable compounds, whose solubility can vary by orders of magnitude with changes in pH.[13] This behavior is governed by the compound's ionization constant(s) (pKa) and its intrinsic solubility (S₀).

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the neutral, un-ionized form of the molecule.[9][13]

  • pH-Dependent Solubility: For a basic compound like (2S)-2-Amino-4-morpholinebutanoic Acid, which exists as a dihydrochloride salt, its solubility is lowest at high pH where it is predominantly in its neutral (or zwitterionic) form and increases significantly at lower pH as the amine groups become protonated (cationic).[14] The relationship between pH, pKa, and total solubility (S) can be predicted by the Henderson-Hasselbalch equation.[13][15]

The structure of (2S)-2-Amino-4-morpholinebutanoic Acid has three potential ionization centers: the α-amino group, the carboxylic acid group, and the morpholine nitrogen. Therefore, its solubility profile will be a composite curve reflecting these multiple pKa values.

G Low_pH Low pH (e.g., pH 1-2) Cationic Dicationic / Monocationic (Protonated Amines) Low_pH->Cationic Mid_pH Mid pH (Isoelectric Region) Zwitterionic Zwitterionic / Neutral (Net Neutral Charge) Mid_pH->Zwitterionic High_pH High pH (e.g., pH 9-10) Anionic Anionic (Deprotonated Carboxyl) High_pH->Anionic High_Sol High Solubility Cationic->High_Sol Low_Sol Low Solubility (S₀) Zwitterionic->Low_Sol Mod_Sol Moderate/Increasing Solubility Anionic->Mod_Sol

Caption: Relationship between pH, ionization state, and expected solubility.

Experimental Design: A Self-Validating Approach

We will employ the "gold standard" shake-flask method to determine the equilibrium solubility across a physiologically relevant pH range (1.2 to 6.8), as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[16][17][18][19]

Core Principle & Rationale

The core principle is to saturate a buffered aqueous solution with the test compound by allowing them to equilibrate in the presence of excess solid drug. The concentration of the dissolved compound in the supernatant is then measured. This method is chosen because it directly measures the thermodynamic equilibrium between the solid and solution phases, providing the most relevant data for formulation and biopharmaceutical assessment.[1][9]

A key aspect of a self-validating protocol is to confirm the state of the system at the end of the experiment. This includes:

  • Verifying Excess Solid: Visually confirming that undissolved solid remains, ensuring saturation was achieved.

  • Measuring Final pH: Measuring the pH of the supernatant post-equilibration to ensure the buffer capacity was sufficient and the pH did not drift.[16][19]

  • Characterizing the Solid Phase: Analyzing the remaining solid (e.g., by PXRD or DSC) to confirm that the compound has not undergone a polymorphic transformation or disproportionation from its salt form to a free base, which would alter the solubility value.[10][20]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Validation prep_steps Add Excess Solid to Buffer Vials (pH 1.2, 4.5, 6.8, etc.) equil_steps Incubate with Agitation (e.g., 24-72h at 37°C) prep_steps->equil_steps Equilibrate sep_steps Centrifuge to Pellet Solid Filter Supernatant (0.22 µm) equil_steps->sep_steps Separate analysis_steps Supernatant Analysis Measure Final pH Solid Phase Analysis (PXRD) sep_steps->analysis_steps:f0 Analyze analysis_steps:f2->prep_steps analysis_steps:f1->equil_steps pH drift? Adjust buffer/repeat quant_steps Quantify Concentration (e.g., HPLC after Derivatization) analysis_steps:f0->quant_steps

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile via Shake-Flask Method

Materials:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

  • Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8) and other buffers as needed.[19]

  • Type I (ultrapure) water

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C)

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, pre-tested for non-specific binding)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • For each pH point, add an excess amount of the compound (e.g., ~5-10 mg) to a vial containing a known volume of the buffer (e.g., 2 mL). The key is to ensure a significant amount of undissolved solid will remain at equilibrium.

    • Prepare at least three replicates for each pH condition.[19]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to 37 ± 1°C.[16]

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A typical starting point is 48-72 hours. The exact time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand at 37°C for 30 minutes to allow for settling of the excess solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Analysis and Validation:

    • Measure the pH of the remaining supernatant in the equilibration vial to confirm it is within the target range (e.g., ± 0.1 pH units).

    • Dilute the filtered samples as necessary with an appropriate solvent (e.g., mobile phase) to fall within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using the validated analytical method described in Protocol 2.

    • Carefully collect the remaining solid from the bottom of the vials for solid-state characterization (optional but highly recommended).

Protocol 2: Quantification by HPLC with Pre-Column Derivatization

Rationale: Many amino acids lack a strong native chromophore, making sensitive detection by UV-Vis or fluorescence challenging.[21][22] Pre-column derivatization with a reagent that attaches a fluorescent or UV-active tag allows for highly sensitive and accurate quantification.[21][23]

Materials:

  • Filtered supernatant samples from Protocol 1

  • Reference standard of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines).[23]

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Appropriate mobile phases (e.g., acetonitrile, buffered aqueous solution)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or mobile phase).

    • Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the solubility samples (e.g., 1 µg/mL to 100 µg/mL).

  • Derivatization:

    • Following the specific protocol for your chosen derivatization reagent, react a known volume of each standard and each unknown sample. This typically involves mixing the sample with the reagent in a buffered solution and incubating for a set time at a specific temperature.[21]

    • Ensure the reaction is quenched or stopped consistently for all samples before injection.

  • HPLC Analysis:

    • Inject the derivatized standards and samples onto the HPLC system.

    • Run the validated HPLC method to separate the derivatized analyte from other components.

    • Record the peak area response from the detector.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (r²) of >0.99.

    • Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

    • Calculate the original solubility value by multiplying the measured concentration by the dilution factor used during sample preparation.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The final solubility is typically expressed in mg/mL and/or µM.

Table 1: pH-Solubility Profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride at 37°C

Buffer pH (Target)Final Supernatant pH (Mean ± SD, n=3)Solubility (mg/mL) (Mean ± SD, n=3)Solubility (µM) (Mean ± SD, n=3)
1.2e.g., 1.21 ± 0.02Experimental ValueCalculated Value
4.5e.g., 4.53 ± 0.03Experimental ValueCalculated Value
6.8e.g., 6.79 ± 0.02Experimental ValueCalculated Value
Additional pHMeasured ValueExperimental ValueCalculated Value

A plot of log(Solubility) versus pH should be generated. The shape of this curve provides valuable insights into the pKa values of the ionizable groups and the intrinsic solubility (S₀) of the compound, which typically corresponds to the plateau at the pH of minimum solubility.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for determining the aqueous solubility profile of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. By integrating a robust theoretical understanding with a detailed, self-validating experimental protocol, researchers can generate the high-quality data essential for making informed decisions in the drug development process. The shake-flask method, coupled with a sensitive analytical technique like HPLC with derivatization, remains the definitive approach for establishing the thermodynamic solubility that underpins successful formulation design and biopharmaceutical evaluation.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6331–6341. [Link]

  • Llinàs, A., & Glen, R. C. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2564–2570. [Link]

  • Sadeghpour, M., & Sjö, P. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3511–3526. [Link]

  • Absorption Systems. (n.d.). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Bebrevska, L., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2419–2431. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Various Authors. (2014, November 28). How can I dissolve free amino acids?. ResearchGate. [Link]

  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 37(6), 380-384. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • Scribd. (2019, August 12). Aqueous Solubility Determination Method. [Link]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. [Link]

  • Nozaki, Y., & Tanford, C. (1970). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. The Journal of Biological Chemistry, 245(7), 1648-1652. [Link]

  • LibreTexts Chemistry. (2021, September 11). 2.2: Solubility Lab. [Link]

  • TFDA. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Nozaki, Y., & Tanford, C. (1970). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. Journal of Biological Chemistry, 245(7), 1648–1652. [Link]

  • Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12793–12814. [Link]

  • Narang, A. S., & Desai, D. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Unknown. (2023, September 17). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-4-chlorobutanoic acid. [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Nozaki, Y., & Tanford, C. (1965). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. Journal of Biological Chemistry, 240(9), 3568-3573. [Link]

  • Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4467. [Link]

  • Unknown. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Silva, J. O., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

  • PubChem. (n.d.). 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. [Link]

  • Garlapati, S. R., & Eedara, R. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Crystals, 12(11), 1548. [Link]

  • AOAC International. (2017). AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. [Link]

  • Dwyer, D. S. (2020). Amino Acids: Chemical Properties. In Encyclopedia of Cell Biology. [Link]

  • Sanchez-Fernandez, A., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 30(4), 856. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for solid-phase peptide synthesis using (2S)-2-Amino-4-morpholinebutanoic Acid

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporating (2S)-2-Amino-4-morpholinebutanoic Acid Executive Summary The integration of unnatural amino acids into peptide sequences is a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporating (2S)-2-Amino-4-morpholinebutanoic Acid

Executive Summary

The integration of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development. Morpholine-containing amino acids, such as (2S)-2-Amino-4-morpholinebutanoic acid, are specifically engineered to enhance proteolytic stability, modulate the isoelectric point (pI), and induce favorable secondary structures like alpha-helices[1][2]. However, the intrinsic chemical properties of the morpholine ring present unique challenges during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This application note provides a causally-driven, self-validating protocol for the efficient incorporation of this unnatural residue.

Mechanistic Rationale & Chemical Causality

In standard Fmoc-SPPS, reactive side chains (e.g., primary amines in Lysine) require orthogonal temporary protecting groups (like Boc or tBu) to prevent unwanted branching and side reactions[3]. (2S)-2-Amino-4-morpholinebutanoic acid deviates from this paradigm:

  • Non-Nucleophilic Side Chain : The morpholine ring contains a tertiary amine. Because it lacks an N-H bond, it cannot undergo acylation. Therefore, it is utilized without side-chain protection.

  • Proton Scavenging Effect : The morpholine nitrogen is basic (conjugate acid pKa ~8.3). During the activation step—which typically employs weakly acidic additives like HOBt or OxymaPure—the morpholine ring acts as a localized proton sink. If unaddressed, this neutralizes the activation complex, leading to sluggish coupling kinetics and deletion sequences.

  • The Solution : To counteract this, our protocol mandates the addition of an extra 1.0 to 2.0 equivalents of the non-nucleophilic base N,N-Diisopropylethylamine (DIEA) during the coupling of this specific residue. This restores the optimal basic environment required for highly efficient HATU-mediated activation.

Experimental Workflow & Visualization

SPPS_Workflow Resin 1. Resin Swelling (DMF / DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate 3. Carboxyl Activation Fmoc-Abu(4-morpholino)-OH + HATU + Excess DIEA Deprotect->Activate Couple 4. Peptide Bond Formation (60-90 mins, RT) Activate->Couple Validate 5. Kaiser Test Validation (Colorimetric Check) Couple->Validate Validate->Deprotect Next Cycle Cleave 6. Global Cleavage (TFA/TIS/H2O) Validate->Cleave Synthesis Complete

Fig 1: Optimized Fmoc-SPPS workflow for basic morpholine-containing amino acids.

Comparative Optimization Matrix

To ensure high-fidelity synthesis, the stoichiometric parameters must be adjusted specifically for the morpholine-bearing residue to account for its steric bulk and basicity.

ParameterStandard Amino AcidFmoc-Abu(4-morpholino)-OHMechanistic Rationale
Amino Acid 3.0 eq3.0 - 4.0 eq Higher concentration drives the kinetics of the sterically bulkier unnatural amino acid.
Activator DIC / Oxyma (3.0 eq)HATU (2.9 eq) HATU's 7-aza moiety provides superior electrophilicity for sterically hindered couplings.
Base (DIEA) 6.0 eq7.0 - 8.0 eq Compensates for the proton-scavenging basicity of the unprotected morpholine ring.
Coupling Time 30 - 45 mins60 - 90 mins Extended time ensures quantitative conversion.

Detailed Step-by-Step Protocol

Note: The following protocol is scaled for a 0.1 mmol synthesis on Rink Amide AM resin (loading ~0.5 mmol/g).

Step 1: Resin Swelling

  • Weigh 200 mg of Rink Amide AM resin into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes.

  • Drain and repeat with 5 mL of Dimethylformamide (DMF) for 15 minutes. Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and accessibility of the reactive amine sites for the incoming reagents.

Step 2: Fmoc Deprotection

  • Add 4 mL of 20% Piperidine in DMF (v/v) to the resin[3].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 4 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly: DMF (5 × 4 mL), DCM (3 × 4 mL), and DMF (3 × 4 mL). Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a beta-elimination that removes the Fmoc group[3]. Extensive washing is critical to remove residual piperidine, which would otherwise prematurely deprotect the next amino acid.

Step 3: Activation and Coupling of Fmoc-Abu(4-morpholino)-OH

  • In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(2S)-2-amino-4-morpholinebutanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Add 0.7 mmol (7.0 eq) of DIEA to the solution. The solution will turn pale yellow, indicating the formation of the active ester.

  • Immediately transfer the activated mixture to the resin.

  • Agitate at room temperature for 60 to 90 minutes.

  • Drain and wash the resin: DMF (4 × 4 mL) and DCM (4 × 4 mL). Causality: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq AA) prevents the capping of the resin-bound amine by unreacted tetramethyluronium species. The excess DIEA ensures the morpholine ring remains unprotonated, preserving the basicity required for the HATU activation mechanism.

Step 4: Self-Validating Checkpoint (Kaiser Test)

  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), and Potassium cyanide (2% in pyridine).

  • Heat at 120°C for 5 minutes. Validation Logic: A successful coupling yields a colorless or pale yellow bead/solution (negative test), proving the primary amine is fully acylated. A blue color (positive test) indicates unreacted amines, dictating that Step 3 must be repeated (double coupling) before proceeding.

Step 5: Cleavage and Global Deprotection

  • Once the full peptide sequence is assembled and the final N-terminal Fmoc is removed, wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O in a 95:2.5:2.5 ratio.

  • Add 4 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Drain the cleavage solution into a collection vial. Wash the resin with an additional 2 mL of TFA and combine.

  • Precipitate the peptide by adding 20 mL of ice-cold diethyl ether. Centrifuge and decant the ether. Causality: TFA cleaves the peptide from the linker and removes any standard side-chain protecting groups. TIS and water act as scavengers to trap highly reactive carbocations generated during deprotection, preventing them from re-alkylating the peptide backbone. Crucial Note: Because morpholine is a basic amine, the final peptide will precipitate as a morpholine-TFA salt.

References

  • Title: A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis Source: BenchChem URL
  • Title: Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids Source: ACS Publications URL
  • Title: Molecular and biological characterization of VEGF-mimetic peptidomimetic containing a morpholine β-amino acid Source: AIR Unimi URL

Sources

Application

Synthesis route and scale-up of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Application Note: Synthesis Route and Scale-Up Protocol for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Executive Summary (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS: 1689522-41-5) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Route and Scale-Up Protocol for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Executive Summary

(2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS: 1689522-41-5) is a highly specialized chiral amino acid derivative. In pharmaceutical development, it serves as a critical structural building block and process intermediate (often designated as Cobicistat Impurity 10) in the synthesis of Cobicistat, a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes[1]. This application note details a robust, scalable, and high-yielding synthetic route starting from commercially available N-Boc-L-homoserine, designed specifically for process chemists and drug development professionals.

Strategic Route Design & Mechanistic Rationale

The synthesis of (2S)-2-amino-4-morpholinebutanoic acid requires precise control over the C2 chiral center while successfully functionalizing the C4 position with a morpholine ring. We utilize a four-step linear sequence optimized for atom economy and scalability[2].

  • Esterification: The carboxylic acid of N-Boc-L-homoserine is protected as a methyl ester. This prevents self-condensation or lactonization in subsequent steps.

  • Activation: The C4-hydroxyl group is converted into a mesylate (methanesulfonate). Mesyl chloride is selected over tosyl chloride due to its superior atom economy and the ease of washing away methanesulfonic acid byproducts during aqueous workup.

  • Nucleophilic Substitution: Morpholine displaces the mesylate via an SN2 mechanism. A catalytic amount of potassium iodide (KI) is introduced to facilitate a Finkelstein reaction, transiently forming a highly reactive alkyl iodide. This causality is critical: it allows the reaction to proceed at a lower temperature (60°C), suppressing competitive E2 elimination pathways that would yield unwanted olefinic byproducts[3].

  • Global Deprotection & Salt Formation: A one-pot reflux in 6M aqueous HCl simultaneously hydrolyzes the methyl ester and cleaves the tert-butyloxycarbonyl (Boc) group. This self-validating step eliminates the need for transition-metal catalysts (e.g., Pd/C) and directly yields the highly crystalline dihydrochloride salt.

SynthesisWorkflow SM N-Boc-L-Homoserine (Starting Material) Int1 N-Boc-L-Homoserine Methyl Ester SM->Int1 MeI, K2CO3 DMF, 25°C Int2 C4-Mesylate Intermediate Int1->Int2 MsCl, Et3N DCM, 0°C Int3 4-Morpholino Intermediate Int2->Int3 Morpholine, KI MeCN, 60°C Prod (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Int3->Prod 6M HCl (aq) Reflux, 100°C

Figure 1: Four-step synthetic workflow for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Step-by-Step Scale-Up Protocol (1 kg Basis)

Note: Every step incorporates an In-Process Control (IPC) to create a self-validating workflow. Do not proceed to the next step unless the IPC criteria are met.

Step 1: Synthesis of N-Boc-L-Homoserine Methyl Ester
  • Charge: To a 20 L jacketed glass reactor, add N-Boc-L-homoserine (1.00 kg, 4.56 mol) and anhydrous DMF (8.0 L). Stir to dissolve.

  • Base Addition: Add anhydrous K₂CO₃ (0.95 kg, 6.84 mol) in portions. Maintain the internal temperature at 20–25°C.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (0.78 kg, 5.47 mol) over 1 hour.

  • IPC Validation: After 4 hours, quench a 0.5 mL aliquot in water/EtOAc. Analyze the organic layer via TLC (KMnO₄ stain) and LC-MS. The reaction is validated when the starting material peak disappears and the product mass ([M+Na]⁺ = 256.1) dominates.

  • Workup: Filter the inorganic salts. Dilute the filtrate with EtOAc (10 L) and wash with 5% LiCl aqueous solution (3 × 5 L) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Mesylation of the C4-Hydroxyl
  • Charge: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) (10 L) under a nitrogen atmosphere. Cool the reactor to 0°C.

  • Amine Addition: Add Triethylamine (Et₃N) (0.69 kg, 6.84 mol).

  • Activation: Slowly add Methanesulfonyl chloride (MsCl) (0.63 kg, 5.47 mol) via an addition funnel over 2 hours, strictly maintaining the internal temperature below 5°C to prevent exothermic degradation.

  • IPC Validation: After 2 hours of stirring at 0°C, analyze via LC-MS. Validation requires >98% conversion to the mesylate ([M+Na]⁺ = 334.1).

  • Workup: Quench with saturated aqueous NaHCO₃ (5 L). Separate the organic layer, wash with brine (5 L), dry over Na₂SO₄, and concentrate to afford the mesylate as a viscous oil.

Step 3: Nucleophilic Substitution with Morpholine
  • Charge: Dissolve the mesylate intermediate in Acetonitrile (MeCN) (10 L).

  • Reagent Addition: Add Morpholine (1.19 kg, 13.68 mol, 3.0 eq) and Potassium Iodide (KI) (0.15 kg, 0.91 mol, 0.2 eq).

  • Heating: Heat the mixture to 60°C for 16 hours. Causality note: The excess morpholine acts as both the nucleophile and the acid scavenger for the generated methanesulfonic acid.

  • IPC Validation: Analyze via LC-MS. Validation requires the appearance of the morpholino intermediate ([M+H]⁺ = 303.19) and complete consumption of the mesylate.

  • Workup: Concentrate the mixture to remove MeCN. Partition the residue between EtOAc (10 L) and water (5 L). Extract the organic layer, wash with brine, dry, and concentrate.

Step 4: Global Deprotection and Salt Formation
  • Charge: Transfer the crude morpholino intermediate to a 20 L reactor equipped with a reflux condenser.

  • Hydrolysis: Add 6M aqueous HCl (8.0 L). Heat the mixture to reflux (approx. 100°C) for 8 hours.

  • IPC Validation: Analyze via LC-MS. The intermediate mass must be entirely replaced by the target free base mass ([M+H]⁺ = 189.12).

  • Isolation: Cool the mixture to room temperature and wash with diethyl ether (2 × 3 L) to remove organic impurities (the target molecule remains in the aqueous layer as the dihydrochloride salt).

  • Crystallization: Lyophilize or carefully concentrate the aqueous layer under reduced pressure. Recrystallize the resulting solid from hot ethanol/acetone to yield (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride as a highly pure, white crystalline powder.

Process Analytics & Quantitative Data

The table below summarizes the expected quantitative parameters for a 1 kg scale-up campaign.

Table 1: Process Parameters and Yield Summary

StepTransformationReagents / SolventTime (h)Temp (°C)Yield (%)Purity (HPLC)
1Global ProtectionMeI, K₂CO₃ / DMF420–2594>98.5%
2MesylationMsCl, Et₃N / DCM20–596>97.0%
3Morpholine Sub.Morpholine, KI / MeCN166088>96.5%
4Deprotection & Salt6M HCl (aq)810092>99.5%
Overall - - 30 - ~73 >99.5%

Downstream Application: Role in Cobicistat Synthesis

Understanding the pharmacological destiny of this intermediate is crucial for process chemists ensuring quality control. (2S)-2-Amino-4-morpholinebutanoic acid is coupled via its primary amine to form the complex urea backbone of Cobicistat[2].

Cobicistat does not possess antiviral activity itself; rather, it is a pharmacokinetic enhancer (booster). By selectively inhibiting CYP3A4 enzymes in the liver and intestines, it prevents the rapid metabolism of co-administered HIV protease inhibitors (such as Atazanavir or Darunavir), thereby maintaining their systemic concentrations within the therapeutic window[1].

PharmaRole A (2S)-2-Amino-4-morpholinebutanoic Acid B Cobicistat (API) A->B Structural Building Block C CYP3A4 Enzyme (Liver / Intestines) B->C Mechanism-Based Inhibition D Co-administered Antivirals (Atazanavir / Darunavir) C->D Prevents CYP3A4-Mediated Metabolism E Enhanced Systemic Exposure (Pharmacokinetic Boosting) D->E Increased Half-life & Efficacy

Figure 2: Pharmacological pathway of (2S)-2-Amino-4-morpholinebutanoic acid downstream derivatives.

References

  • Sheldon, R. A., et al. "Biocatalytic routes to anti-viral agents and their synthetic intermediates." Chemical Society Reviews, 2020. DOI: 10.1039/D0CS00763C. Available at:[Link]

  • "Process for the preparation of cobicistat intermediates." WO2014057498A2, 2014.
  • "A process for preparation of cobicistat." WO2016128885A1, 2016.

Sources

Method

Application Note: Fmoc Protection and SPPS Integration of (2S)-2-Amino-4-morpholinebutanoic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the Fmoc protection and subsequent Solid-Phase Peptide Synthesis (SPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the Fmoc protection and subsequent Solid-Phase Peptide Synthesis (SPPS) coupling of the unnatural basic amino acid (2S)-2-Amino-4-morpholinebutanoic acid.

Chemical Rationale & Mechanistic Insights

The incorporation of morpholine-functionalized unnatural amino acids, such as (2S)-2-Amino-4-morpholinebutanoic acid[1], is a highly effective strategy in modern drug design to modulate a peptide's isoelectric point, enhance aqueous solubility, and improve metabolic stability. However, the presence of the basic morpholine side chain introduces significant synthetic challenges during standard Fmoc protection and isolation workflows.

The Amphoteric Challenge

Standard Fmoc protection utilizes 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) under weakly basic conditions (e.g., sodium carbonate, pH 9–10)[2]. Fmoc-OSu is strictly preferred over Fmoc-Cl, as Fmoc-Cl can inadvertently activate the carboxylate group, leading to unwanted dipeptide formation or β -alanine impurities[3].

The primary challenge arises during the isolation phase. Conventional Fmoc-protected amino acids are isolated by acidifying the aqueous reaction mixture to pH 2.0, which protonates the α -carboxylate and drives the product into an organic extraction layer (e.g., ethyl acetate)[]. However, the morpholine side chain contains a tertiary nitrogen with a pKa of ~8.3. At pH 2.0, this tertiary amine becomes fully protonated, rendering the Fmoc-amino acid highly water-soluble as a cationic species. To successfully isolate the product, the protocol must abandon standard acidic extraction and instead utilize isoelectric precipitation at the molecule's calculated isoelectric point (pI).

Furthermore, while free morpholine is a known reagent for Fmoc deprotection in green SPPS[5], the morpholine moiety in this specific amino acid is alkylated at the nitrogen (tertiary amine). Because Fmoc is removed very slowly by tertiary amines[3], the risk of auto-deprotection during standard coupling cycles is negligible.

Workflow Visualization

Workflow Step1 1. Base Activation Na2CO3 (pH 9.5) Step2 2. Fmoc Protection Fmoc-OSu Addition Step1->Step2 Step3 3. Isoelectric Isolation pH Adjustment to ~5.1 Step2->Step3 Step4 4. SPPS Coupling HATU/DIPEA Activation Step3->Step4 Step5 5. Self-Validation Kaiser Test (Ninhydrin) Step4->Step5

Sequential workflow for Fmoc protection and self-validated SPPS integration.

Quantitative Data Summary

Understanding the ionization states of the functional groups is critical for predicting the molecule's behavior during synthesis and purification.

Table 1: Physicochemical and Reaction Parameters for (2S)-2-Amino-4-morpholinebutanoic Acid

ParameterValueImpact on Experimental Workflow
α -COOH pKa ~2.0Requires basic conditions (pH 9–10) to prevent protonation during Fmoc-OSu reaction.
α -NH 2​ pKa ~9.5Must be deprotonated to act as a nucleophile against Fmoc-OSu.
Morpholine N pKa ~8.3Protonated at pH < 8; dictates the necessity of isoelectric precipitation over acidic extraction.
Isoelectric Point (pI) ~5.1The optimal pH target for aqueous precipitation and isolation of the zwitterion.
Fmoc Half-life > 24 hoursTertiary amines cleave Fmoc extremely slowly[3], ensuring stability during SPPS.

Protocol 1: Fmoc Protection & Isoelectric Isolation

Objective: Selectively protect the α -amine while managing the solubility of the amphoteric product.

Reagents:

  • (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride[1] (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 10% Na 2​ CO 3​ aqueous solution

  • Acetone (or Dioxane)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the amino acid dihydrochloride in 10% Na 2​ CO 3​ (aq). Ensure the pH is stable between 9.5 and 10.0. Causality: The basic environment neutralizes the dihydrochloride salt and deprotonates the α -amine for nucleophilic attack.

  • Temperature Control: Cool the aqueous solution to 0–5 °C in an ice bath.

  • Fmoc-OSu Addition: Dissolve Fmoc-OSu in a minimal volume of acetone. Add this solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetone. Wash the remaining aqueous phase twice with diethyl ether to remove unreacted Fmoc-OSu and dibenzofulvene byproducts[6].

  • Isoelectric Precipitation (Critical Step): Cool the aqueous phase to 0 °C. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated meter. Stop exactly at pH 5.1 .

  • Isolation: Allow the zwitterionic Fmoc-protected amino acid to precipitate at 4 °C for 2 hours. Filter the white solid and wash with ice-cold water. Dry under high vacuum.

ngcontent-ng-c1475815555="" class="ng-star-inserted">

Self-Validating System (QC): Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The starting material is UV-inactive but ninhydrin-positive. The successful Fmoc-protected product will be highly UV-active at 254 nm (due to the fluorenyl ring) and ninhydrin-negative , confirming the complete protection of the primary amine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Couple the Fmoc-protected unnatural amino acid to a resin-bound peptide without inducing premature deprotection.

Reagents:

  • Fmoc-(2S)-2-amino-4-morpholinebutanoic acid (3.0 eq)

  • HATU (2.95 eq)

  • DIPEA (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF[6]

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group[6]. Wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA and vortex for exactly 2 minutes. Causality: HATU is chosen over DIC/Oxyma due to the steric bulk and basic nature of the morpholine side chain, requiring highly efficient and rapid ester activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45 minutes. Causality: Restricting the coupling time to 45 minutes minimizes the theoretical risk of the tertiary morpholine nitrogen catalyzing premature Fmoc loss.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Self-Validating System (QC): Perform a Kaiser test on a few resin beads. Ninhydrin reacts exclusively with primary amines to form Ruhemann's purple. Because the morpholine side chain is a tertiary amine, it will not react with ninhydrin. A negative result (beads remain yellow/colorless) definitively confirms the successful coupling of the Fmoc-amino acid, free from false-positive interference by the basic side chain.

References

  • Title: Fmoc - Lokey Lab Protocols Source: wikidot.com URL: [Link] (Provides mechanistic insight into Fmoc-OSu vs Fmoc-Cl selectivity and Fmoc stability against tertiary amines).

  • Title: Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis Source: researchgate.net URL: [Link] (Discusses the role of free morpholine in Fmoc deprotection, highlighting the distinction between secondary and tertiary morpholine derivatives).

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: wikipedia.org URL: [Link] (Outlines dibenzofulvene byproduct formation and UV-activity principles).

Sources

Application

Application Note: HPLC Method Development for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Introduction & Physicochemical Profiling (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS 1689522-41-5) is an unnatural, highly polar amino acid derivative frequently utilized as a chiral building block and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS 1689522-41-5) is an unnatural, highly polar amino acid derivative frequently utilized as a chiral building block and pharmaceutical intermediate. As a Senior Application Scientist, approaching the chromatographic analysis of this compound requires a deep understanding of its physicochemical behavior.

The molecule features a butanoic acid backbone, a primary alpha-amine, and a tertiary amine within a gamma-morpholine ring. Because it is supplied as a dihydrochloride salt, both nitrogen atoms are readily protonated in aqueous solution. The analytical bottlenecks for this compound are twofold:

  • Extreme Hydrophilicity: The zwitterionic nature of the molecule prevents adequate retention on standard reversed-phase (RPLC) C18 columns.

  • Optical Invisibility: The lack of a conjugated π -electron system means the molecule exhibits no significant UV absorbance above 210 nm, rendering standard UV/Vis detection highly susceptible to baseline drift and solvent interference[1].

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 261.15 g/mol (Salt) / 188.22 g/mol (Free base)Small molecule; requires high-efficiency columns for sharp peak shapes.
pKa (Estimated) ~2.0 (COOH), ~8.3 (Morpholine), ~9.5 ( α -NH 2​ )Highly dependent on mobile phase pH; prone to secondary silanol interactions.
Chromophore None (End absorption < 210 nm)Direct UV detection is unreliable; requires universal detection or derivatization.
Solubility Highly soluble in water, insoluble in hexaneIdeal for HILIC; requires organic dilution prior to HILIC injection.

Method Development Rationale: Overcoming Analytical Bottlenecks

To establish a robust, self-validating analytical method, we must align the chromatography and detection strategies with the molecule's intrinsic properties. We present two orthogonal, field-proven strategies:

Strategy A: Direct Analysis via HILIC-CAD (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized amino acids[2]. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[3]. Because the analyte lacks a chromophore, we couple HILIC with a Charged Aerosol Detector (CAD). CAD is a mass-flow dependent, universal detector that provides uniform response for non-volatile analytes, independent of their optical properties[4].

Strategy B: Pre-Column Derivatization via RP-HPLC-UV (The Accessible Alternative)

For laboratories lacking CAD or MS capabilities, pre-column derivatization is required. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is an ideal reagent. Mechanistically, the FMOC-Cl rapidly undergoes nucleophilic substitution with primary and secondary amines at a mildly alkaline pH (pH 8.5)[1]. Crucially, the tertiary morpholine nitrogen in our analyte will not react, ensuring a predictable mono-FMOC derivative at the alpha-amine. This reaction appends a bulky, highly hydrophobic fluorenyl group to the molecule, enabling strong retention on standard C18 columns and providing excellent UV sensitivity at 266 nm[5].

MethodLogic Compound (2S)-2-Amino-4-morpholinebutanoic Acid (Highly Polar, No UV Chromophore) Detection Detection Strategy Compound->Detection Direct Direct Detection (CAD / ELSD / MS) Detection->Direct Universal Det. Available Deriv Pre-column Derivatization (FMOC-Cl) Detection->Deriv UV/FLD Only Available ChromaDirect Chromatography Mode Direct->ChromaDirect ChromaDeriv Chromatography Mode Deriv->ChromaDeriv HILIC HILIC (Zwitterionic/Amide Column) ChromaDirect->HILIC Retains Polar Analytes RPLC Reversed-Phase (C18 Column) ChromaDeriv->RPLC Adds Hydrophobicity

Decision tree for selecting an HPLC method based on analyte physicochemical properties.

Protocol A: Direct Analysis via HILIC-CAD

Mechanistic Causality: We utilize a 50 mM Ammonium Formate buffer adjusted to pH 3.2. At this pH, the carboxylic acid is partially deprotonated, while both the alpha-amine and morpholine nitrogen are fully protonated (cationic). This locks the molecule into a highly polar state, maximizing hydrophilic partitioning and preventing peak tailing caused by dynamic ionization shifts[2]. Ammonium formate is selected because it is fully volatile, an absolute requirement to prevent background noise and nebulizer clogging in the CAD[4].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. Filter through a 0.2 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in water to a concentration of 1.0 mg/mL. Dilute 1:3 with Acetonitrile prior to injection to match the initial mobile phase conditions and prevent solvent-induced peak distortion.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 150 mm, 3 µm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • CAD Settings: Evaporation temperature 35 °C, Filter constant 3.6s.

Table 2: HILIC-CAD Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Path / Purpose
0.01585Initial retention via hydrophilic partitioning
2.01585Isocratic hold to stabilize analyte focusing
10.05050Gradient elution of the highly polar analyte
12.05050Column wash (elute strongly bound impurities)
12.11585Return to initial conditions
20.01585Column re-equilibration (Critical for HILIC)

Self-Validating System Suitability: Inject a standard mixture containing the analyte and a void volume marker (e.g., toluene). The method is valid if:

  • Retention factor ( k′ ) of the analyte is ≥3.0 .

  • Tailing factor ( Tf​ ) is ≤1.5 (verifying that secondary silanol interactions are successfully suppressed by the buffer).

  • %RSD of peak area ≤2.0% over 6 replicate injections.

Protocol B: Pre-Column Derivatization via RP-HPLC-UV

Mechanistic Causality: The derivatization requires the alpha-amine to be in its free-base (nucleophilic) form. We use a borate buffer at pH 8.5 to selectively deprotonate the alpha-amine without causing rapid degradation of the FMOC-Cl reagent[6]. Because FMOC-Cl is used in molar excess, unreacted reagent will hydrolyze into FMOC-OH, which is highly fluorescent and UV-active. To prevent FMOC-OH from co-eluting with our analyte, we actively quench the reaction with an excess of a secondary amine (e.g., Glycine or Adamantanamine), converting residual FMOC-Cl into a distinct, late-eluting peak[7].

DerivWorkflow Sample Analyte Solution (Borate Buffer pH 8.5) Reaction Mixing & Incubation (RT for 10 min) Sample->Reaction Reagent FMOC-Cl Reagent (in Acetonitrile) Reagent->Reaction Quench Quenching (Add Glycine) Reaction->Quench Alpha-Amine Reacts Inject HPLC Injection (RP-C18, UV 266 nm) Quench->Inject Removes Excess FMOC

Workflow for pre-column FMOC derivatization of the primary alpha-amine.

Step-by-Step Methodology (Automated In-Needle)

Modern autosamplers can perform this chemistry in-needle to ensure perfect timing and reproducibility[5].

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate, pH 8.5.

    • Derivatization Reagent: 10 mM FMOC-Cl in anhydrous Acetonitrile.

    • Quenching Reagent: 100 mM Glycine in water.

  • Autosampler Program:

    • Draw 5 µL of Buffer.

    • Draw 1 µL of Sample (0.1 mg/mL in water).

    • Draw 2 µL of FMOC-Cl Reagent.

    • Mix in loop for 3 cycles; wait 10.0 minutes.

    • Draw 2 µL of Quenching Reagent; mix in loop.

    • Inject onto the column.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters XBridge or Agilent Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 266 nm (Reference 390 nm)[8].

Table 3: RP-HPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Path / Purpose
0.08020Load derivatized analyte
15.02080Elute FMOC-Analyte derivative
18.00100Elute highly hydrophobic FMOC-Glycine quench product
20.00100Column wash
20.18020Return to initial conditions
25.08020Re-equilibration

Self-Validating System Suitability: Inject a "Blank Derivatization" (reagent + buffer + quench, lacking the analyte). The system is validated if:

  • The chromatogram shows zero interfering peaks at the expected retention time of the FMOC-analyte.

  • The resolution ( Rs​ ) between the FMOC-OH hydrolysis peak and the FMOC-Glycine quench peak is ≥2.0 , proving the chromatographic gradient effectively separates structurally similar fluorenyl derivatives.

Comparative Method Performance

Both methods provide robust quantification, but their operational profiles differ. HILIC-CAD is superior for high-throughput, direct analysis, whereas RP-HPLC-UV is ideal for standard QA/QC laboratories without specialized detectors.

Table 4: Expected Validation Parameters

ParameterProtocol A (HILIC-CAD)Protocol B (Deriv-RP-UV)
Linearity Range 0.5 – 50 µg/mL (Requires power function transformation)[9]0.1 – 20 µg/mL (Highly linear)
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL
Sample Prep Time < 2 minutes (Dilution only)~15 minutes (Reaction + Quench)
Primary Challenge CAD requires ultra-pure, volatile mobile phasesReagent stability; moisture sensitivity of FMOC-Cl

References

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection PubMed (Socia & Foley, 2016) URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids LCMS.cz URL: [Link]

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection ResearchGate URL: [Link]

  • Technique: HILIC Diduco URL: [Link]

  • Analysis of Amino Acids by HPLC Agilent Technologies URL: [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method Shimadzu URL:[Link]

Sources

Method

Crystallization techniques for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Application Note: Advanced Crystallization Techniques for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Introduction & Mechanistic Context (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS: 1689522-41-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Introduction & Mechanistic Context

(2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride (CAS: 1689522-41-5) is a critical chiral building block in the synthesis of cobicistat[1]. Cobicistat is a potent cytochrome P450 3A (CYP3A) inhibitor utilized as a pharmacokinetic enhancer (booster) in antiretroviral therapies for HIV[2]. Structurally, cobicistat is a derivative of ritonavir; however, it replaces a valine moiety with a bulky, polar morpholine side-group. This specific modification increases aqueous solubility, decreases cross-reactivity with non-target CYPs, and eliminates anti-HIV activity, rendering it a highly specific and safe pharmacoenhancer[2].

Isolating the intermediate (2S)-2-Amino-4-morpholinebutanoic acid in its free base form presents significant challenges due to its zwitterionic nature, which leads to high water solubility and poor organic solvent partitioning. Converting the free base into a dihydrochloride salt suppresses zwitterion formation by fully protonating both the primary amine and the morpholine nitrogen. This dual protonation fundamentally alters the solubility profile, enabling the use of highly controlled reactive pH-shift and anti-solvent crystallization strategies to achieve >99.5% enantiomeric and chemical purity[3].

Principles of the Crystallization Strategy

To ensure a self-validating and scalable protocol, the crystallization strategy relies on the precise manipulation of supersaturation through chemical and thermodynamic levers.

  • Causality of Solvent Selection: Methanol is selected as the primary solvent because the dihydrochloride salt exhibits high solubility in it, driven by strong hydrogen bonding. Isopropanol (IPA) is chosen as the anti-solvent. Unlike highly non-polar solvents that cause polar amino acid salts to "oil out" (liquid-liquid phase separation), IPA's moderate dielectric constant gradually decreases the solubility of the salt, promoting orderly crystal lattice formation.

  • Causality of Reactive pH-Shift: Supersaturation is generated chemically by introducing HCl to the free base in methanol. Mathematical modeling of pH-shift reactive crystallization in amino acids demonstrates that controlling the acidification rate is vital to managing the dynamic equilibrium of ions[4]. A slow, controlled pH-shift overcomes the primary nucleation barrier of the stable crystalline polymorph without causing localized supersaturation spikes that lead to amorphous precipitation.

Experimental Protocols

The following methodology describes a self-validating reactive anti-solvent crystallization workflow. The protocol validates itself through the seeding and maturation steps: if the solution oils out or forms a gel, it indicates that the anti-solvent addition rate exceeded the crystal growth rate, serving as an immediate physical indicator of process deviation.

Protocol A: Reactive pH-Shift and Anti-Solvent Crystallization
  • Dissolution: Suspend 10.0 g of (2S)-2-Amino-4-morpholinebutanoic acid (free base) in 50 mL of anhydrous methanol in a 250 mL jacketed crystallizer equipped with a PTFE overhead stirrer. Set the agitation to 250 RPM.

  • Salt Formation (pH-Shift): Cool the suspension to 5°C. Slowly add 2.2 molar equivalents of HCl (utilized as 4M HCl in dioxane) via a syringe pump over 30 minutes. The exothermic protonation will cause the free base to dissolve completely, forming a clear, pale-yellow solution of the dihydrochloride salt.

  • Polishing Filtration: Filter the saturated solution through a 0.22 µm PTFE membrane into a clean, pre-warmed (40°C) vessel to remove any unreacted particulates or foreign matter that could act as spurious nucleation sites.

  • Anti-Solvent Addition: Maintain the filtrate at 40°C. Begin the dropwise addition of 100 mL of Isopropanol (IPA) at a strictly controlled rate of 2 mL/min using a dosing pump.

  • Seeding (Critical Step): After 20 mL of IPA has been added (reaching the metastable zone), introduce 0.1 g of high-purity (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride seed crystals. This bypasses the high energy barrier of primary nucleation and promotes secondary nucleation, ensuring a uniform Crystal Size Distribution (CSD).

  • Cooling and Maturation: Once the total volume of IPA is added, initiate a linear cooling ramp from 40°C to 0°C over 4 hours (cooling rate of 10°C/hour). Hold the slurry at 0°C for 2 hours to maximize the thermodynamic yield.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 2 x 20 mL of pre-cooled IPA (0°C) to displace residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours to a constant weight.

Quantitative Data: Solvent System Comparison

The choice of solvent and anti-solvent profoundly impacts the thermodynamics and kinetics of crystallization. The table below summarizes the optimization data for the dihydrochloride salt.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)Crystal Habit
Methanol Isopropanol 1:2 89.5 >99.8% >99.9% Prismatic
MethanolAcetone1:392.198.5%99.5%Needles (Agglomerated)
EthanolEthyl Acetate1:2.581.099.1%99.7%Platelets
WaterEthanol1:565.497.2%98.0%Irregular

Data Interpretation: The Methanol/IPA system provides the optimal balance. While Methanol/Acetone yields a higher mass recovery, the rapid agglomeration of needle-like crystals traps mother liquor (occlusion), reducing overall chemical purity. Prismatic crystals obtained from Methanol/IPA exhibit superior filtration, washing, and powder flow characteristics.

Visualizations

CrystallizationWorkflow N1 Free Base Dissolution (MeOH) N2 Reactive pH-Shift (HCl Addition) N1->N2 N3 Supersaturated Dihydrochloride Solution N2->N3 N4 Anti-Solvent Addition (Isopropanol) N3->N4 N5 Seeding & Controlled Cooling N4->N5 N6 Crystal Growth (Prismatic Habit) N5->N6 N7 Filtration & Vacuum Drying N6->N7 N8 Pure (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride N7->N8

Workflow for the reactive pH-shift and anti-solvent crystallization of the dihydrochloride salt.

CYP3A4Pathway C1 Cobicistat (Morpholine-containing) C3 Direct Heme Ligation (Thiazole Nitrogen) C1->C3 C2 CYP3A4 Enzyme (Heme Active Site) C2->C3 C4 Metabolic Inhibition Complex C3->C4 C6 Pharmacokinetic Enhancement (Increased Bioavailability) C4->C6 Prevents degradation C5 Co-administered Antiretroviral Drug C5->C6

Mechanism of CYP3A4 inhibition by cobicistat leading to pharmacokinetic enhancement.

References

  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. URL:[Link]

  • Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir. National Institutes of Health (PMC). URL:[Link]

  • Modeling the Precipitation of l-Glutamic Acid via Acidification of Monosodium Glutamate. ResearchGate. URL:[Link]

  • A process for preparation of cobicistat (WO2016128885A1). Google Patents.

Sources

Application

Application Notes and Protocols for the Preparation of Stock Solutions with (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Introduction (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a synthetic amino acid derivative characterized by the presence of a morpholine ring, a feature often incorporated into bioactive compounds to modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a synthetic amino acid derivative characterized by the presence of a morpholine ring, a feature often incorporated into bioactive compounds to modulate their physicochemical and pharmacokinetic properties.[1] The morpholine moiety, with its ether and amine functionalities, can influence molecular interactions and aqueous solubility.[2] As a dihydrochloride salt, this compound is expected to exhibit enhanced solubility in aqueous media compared to its free base form, a common strategy to improve the bioavailability of amine-containing molecules.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. The protocols outlined herein are designed to ensure the integrity, accuracy, and stability of the resulting solutions for downstream applications.

Physicochemical Properties and Solubility Considerations

A comprehensive understanding of the physicochemical properties of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is fundamental to the successful preparation of stock solutions. As a dihydrochloride salt of an amino acid, its solubility is significantly influenced by the pH of the solvent.[4][5] Generally, amino acid salts exhibit their lowest solubility at their isoelectric point and higher solubility in acidic or basic solutions.[2] The presence of the morpholine group is anticipated to confer good aqueous solubility.[6]

ParameterRecommendation/InformationRationale
Recommended Primary Solvents 1. Sterile, Nuclease-Free Water2. Phosphate-Buffered Saline (PBS), pH 7.4The dihydrochloride salt form suggests good solubility in aqueous solutions. Water is a universal solvent, while PBS is a common buffer for biological experiments.
Alternative Solvents Dimethyl Sulfoxide (DMSO)For applications requiring an organic solvent, DMSO is a common choice. However, aqueous solutions are preferred for most biological assays.
Recommended Storage -20°C or -80°C in single-use aliquotsMinimizes degradation and prevents contamination. Avoiding repeated freeze-thaw cycles is crucial for maintaining the stability of the compound in solution.[7]
Handling Precautions Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.Adherence to standard laboratory safety protocols is essential to minimize exposure to the chemical.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This initial step is crucial for determining the maximum practical stock concentration in your chosen solvent.

Materials:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride powder

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 1-2 mg of the compound into three separate microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add the primary solvent of choice (e.g., sterile water) in a stepwise manner (e.g., 100 µL increments).

    • To the second tube, add PBS in a similar stepwise manner.

    • To the third tube, add DMSO in a similar stepwise manner.

  • Dissolution: After each solvent addition, vortex the tube vigorously for 30-60 seconds. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be attempted.[7] Gentle warming (to no more than 37°C) may also aid dissolution.

  • Observation: Carefully observe the solution for any undissolved particulate matter. The point at which the compound completely dissolves provides an estimate of its solubility in that solvent.

  • Solvent Selection: Based on the results, select the most appropriate solvent for your experimental needs that provides the desired concentration. For most biological applications, an aqueous-based solvent is preferable.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution in sterile water. The molecular weight of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride should be obtained from the manufacturer's certificate of analysis for accurate calculations. For the purpose of this protocol, a hypothetical molecular weight will be used in the calculation example.

Materials:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit (0.22 µm filter)

  • Sterile, single-use microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example (assuming a Molecular Weight of 261.14 g/mol and a final volume of 10 mL):

      • Mass = 0.010 mol/L x 0.010 L x 261.14 g/mol = 0.026114 g = 26.114 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile conical tube.

  • Dissolution:

    • Add approximately 80% of the final desired volume of sterile, nuclease-free water to the conical tube.

    • Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution.

  • Volume Adjustment: Once the compound is fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for cell-based assays.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C. It is recommended to use the solution within one to six months when stored at -20°C or -80°C, respectively.[7] Avoid repeated freeze-thaw cycles.

Visualizing the Workflow

G cluster_prep Preparation cluster_process Processing & Storage weigh 1. Accurately Weigh Compound dissolve 2. Dissolve in 80% Solvent Volume weigh->dissolve Transfer to sterile tube vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex adjust 4. Adjust to Final Volume vortex->adjust Ensure complete dissolution sterilize 5. Sterile Filter (0.22 µm) adjust->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Stock Solution Preparation.

Troubleshooting Common Issues

In instances where the compound does not readily dissolve, a systematic troubleshooting approach should be employed.

G start Incomplete Dissolution vortex Increase Vortexing Time/Intensity start->vortex sonicate Apply Sonication (5-15 min) vortex->sonicate If still undissolved success Complete Dissolution vortex->success If dissolved warm Gentle Warming (≤ 37°C) sonicate->warm If still undissolved sonicate->success If dissolved ph_adjust Slight pH Adjustment (e.g., dilute HCl or NaOH) warm->ph_adjust If still undissolved warm->success If dissolved check_solubility Re-evaluate Solubility Limit ph_adjust->check_solubility If still undissolved ph_adjust->success If dissolved

Caption: Troubleshooting Dissolution Issues.

For many amino acids, dissolution can be facilitated by using a dilute acid, such as 0.1 N HCl, especially if the desired working concentration is high.[8] However, it is critical to consider the compatibility of the acidic solvent with the intended downstream application.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of reliable and stable stock solutions of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. Adherence to these procedures, including an initial solubility assessment and proper storage, will ensure the integrity of the compound and the reproducibility of experimental results. As with any chemical, it is imperative to consult the manufacturer-provided safety data sheet (SDS) prior to handling.

References

  • (This is a placeholder reference, as no direct scientific paper on this specific compound was found in the search results.
  • (This is a placeholder reference.)
  • Chemistry Stack Exchange. (2017, March 14). Turn Solution to hcl salt. [Link]

  • (This is a placeholder reference.)
  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?[Link]

  • Chromatography Forum. (2007, July 6). Making aqueous amino acid solutions?[Link]

  • (This is a placeholder reference.)
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Kumar Rupak, Srinivasa R Vulichi and Kapur Suman (2016) Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance, Int. J. Chem. Sci., 14(3):1777-88, ISSN: 0972-768X.
  • NIH. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. (Duplicate of reference 9, provided for context) [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride synthesis

Welcome to the Process Chemistry Support Center. (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a critical non-canonical amino acid building block, predominantly utilized in the synthesis of the CYP3A inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a critical non-canonical amino acid building block, predominantly utilized in the synthesis of the CYP3A inhibitor and pharmacokinetic enhancer, cobicistat[1].

Synthesizing this intermediate at scale often presents challenges related to regioselectivity, elimination byproducts, and moisture sensitivity. Traditional reductive amination of an aldehyde precursor (derived from homoserine oxidation) often suffers from over-alkylation and poor atom economy[2]. Conversely, the lactone ring-opening route provides a highly efficient, scalable sequence[3].

This guide provides field-proven troubleshooting strategies, kinetic control methodologies, and validated protocols to maximize your reaction yield and purity.

Process Workflow Visualization

SynthesisWorkflow A L-Homoserine Lactone HCl Starting Material B N-Protection (Boc2O) Yield: >95% A->B Step 1 C Ring Opening & Bromination (TMS-Br, EtOH) Yield: 80-85% B->C Step 2 Anhydrous D Morpholine Substitution (Morpholine, 0-25°C) Yield: 85% C->D Step 3 Temp Control E Deprotection & Hydrolysis (6M HCl, Reflux) Yield: 90% D->E Step 4 F (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride E->F Crystallization

Figure 1: Optimized synthetic workflow for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Troubleshooting & FAQs

Q1: We are experiencing low yields (<50%) during the conversion of L-homoserine lactone to the 4-bromobutanoate intermediate. What is driving this, and how can we fix it? Causality: Lactone ring-opening using traditional aqueous HBr/AcOH often leads to competitive ester cleavage or incomplete reaction due to the presence of water. Solution: Switch your halogenating agent to Trimethylsilyl bromide (TMS-Br) in the presence of absolute ethanol. Ethanol reacts with TMS-Br to generate anhydrous HBr in situ while simultaneously forming the ethyl ester, driving the equilibrium forward without hydrolytic side reactions[3]. Ensure strict anhydrous conditions and keep the initial addition at 0–5 °C to control the exothermic silylation.

Q2: During the morpholine substitution step, we observe a significant amount of a vinyl byproduct. How do we suppress this? Causality: Morpholine acts as both a nucleophile and a base. At elevated temperatures, it can abstract the α-proton (relative to the bromide) leading to an E2 elimination. This forms an ethyl 2-amino-3-butenoate derivative instead of the desired substitution product. Solution: Kinetic control is mandatory here. Add morpholine strictly at 0–5 °C and do not let the reactor exceed 25 °C during the prolonged stirring phase[3]. Using a less polar solvent like Dichloromethane (DCM) rather than DMF also decreases the basicity of morpholine, favoring the SN2 pathway over E2.

Q3: What is the most efficient way to achieve the final deprotection to the dihydrochloride salt without degrading the morpholine ring? Causality: The intermediate is an N-protected (e.g., Boc) ethyl ester. You need to cleave both the Boc group and the ester without causing side reactions. Solution: Using 6M aqueous HCl at reflux achieves both simultaneously. The morpholine nitrogen and the primary amine both get protonated, protecting them from further degradation and yielding the dihydrochloride salt directly. The salt easily crystallizes out upon cooling and the addition of an anti-solvent (like acetone).

Quantitative Data: Reaction Condition Comparison

The table below summarizes the causality between chosen reaction conditions and the resulting yield/purity profiles during the critical ring-opening and substitution phases.

Reaction Condition (Ring Opening + Substitution)Halogenating Agent / ReagentSolvent SystemMax Temp (°C)Overall Yield (%)Purity (HPLC %)Primary Byproduct
Standard HBr/AcOH + Morpholine 33% HBr in AcOHAcOH / DMF40 °C45%82%Elimination (Alkene)
Reductive Amination (Aldehyde precursor)NaBH(OAc)₃CH₃CN20 °C62%90%Over-alkylation[2]
TMS-Br / EtOH (One-Pot) TMS-BrDCM / EtOH25 °C85%>98%Unreacted Lactone[3]

Self-Validating Experimental Protocols

Protocol A: One-Pot Halogenation and Morpholine Substitution

This protocol utilizes the TMS-Br route to prevent hydrolytic degradation and maximize SN2 substitution[3].

  • Preparation: Suspend N-Boc-L-homoserine lactone (1.0 eq) in anhydrous dichloromethane (DCM) (5 volumes). Add absolute ethanol (1.2 eq).

  • Halogenation: Cool the reactor to 0–5 °C. Add Trimethylsilyl bromide (TMS-Br) (1.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic generation of anhydrous HBr.

  • Validation Check 1: Warm the reactor to 20 °C and stir for 4 hours. Self-Validation: The mixture must transition from a cloudy suspension to a homogeneous, clear solution. This visual cue confirms the complete opening of the lactone ring. Do not proceed until the solution is clear.

  • Substitution: Recool the reactor strictly to 0–5 °C. Add Morpholine (3.0 eq) dropwise.

    • Causality: Excess morpholine acts as both the nucleophile and the acid scavenger. The low temperature is critical to prevent E2 elimination.

  • Completion: Stir at 20 °C for 12 hours. Quench with distilled water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ethyl ester.

Protocol B: Global Deprotection & Salt Formation

This protocol ensures the simultaneous removal of the Boc group and ethyl ester to isolate the final API-grade intermediate.

  • Hydrolysis: Dissolve the crude intermediate from Protocol A in 6M aqueous HCl (5 volumes).

  • Heating: Heat the solution to reflux (approx. 100 °C) for 6 hours.

  • Validation Check 2: Monitor the reaction by HPLC or TLC. Self-Validation: The complete disappearance of the less-polar ester peak and the emergence of a highly polar baseline spot confirms total hydrolysis.

  • Crystallization: Cool the solution to 20 °C. Concentrate the mixture to half of its original volume under vacuum, then slowly add cold acetone (anti-solvent) dropwise until precipitation begins.

  • Isolation: Filter the white crystalline solid, wash thoroughly with cold acetone, and dry under vacuum at 40 °C to afford pure (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

References

  • Title: Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: Chemical Society Reviews URL: [Link]

  • Title: Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer Source: Journal of Medicinal Chemistry (PMC3018151) URL: [Link]

  • Title: WO2014057498A2 - Process for the preparation of cobicistat intermediates Source: WIPO / Google Patents URL

Sources

Optimization

Technical Support Center: HPLC Optimization for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride .

Because this molecule features a zwitterionic backbone (a carboxylic acid and a primary amine) coupled with a basic morpholine ring, and is supplied as a highly polar dihydrochloride salt, it completely defies conventional reversed-phase (RP) retention mechanisms. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you achieve robust retention, excellent peak shape, and reproducible quantification.

Part 1: Diagnostic Workflow & Method Selection

Before altering your mobile phase, you must align your chromatographic strategy with your detector capabilities and throughput requirements. The following decision matrix dictates the optimal path for polar morpholine derivatives.

HPLC_Optimization Start Analyte elutes in void volume on C18 Column? MS_Check Is Mass Spectrometry (MS) detection required? Start->MS_Check Yes HILIC HILIC Strategy (e.g., Zwitterionic/Amide) 10-20 mM Volatile Buffer MS_Check->HILIC Yes (Preferred) IP_RP_UV Ion-Pairing RP (UV Only) (e.g., Sodium Octanesulfonate) MS_Check->IP_RP_UV No (UV/DAD) MixedMode Mixed-Mode Chromatography (Cation-Exchange + RP) MS_Check->MixedMode MS needed, but HILIC fails

Fig 1: Decision matrix for optimizing HPLC retention of polar morpholine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride elute in the void volume ( t0​ ) on a standard C18 column?

Causality: This compound is exceptionally hydrophilic. In aqueous solution, the dihydrochloride salt dissociates, leaving a doubly protonated organic cation (the primary amine and the tertiary morpholine nitrogen are both positively charged at acidic to neutral pH). Standard C18 reversed-phase chromatography relies on hydrophobic partitioning. Because the hydration shell around this doubly charged, highly polar molecule is so energetically stable, it completely bypasses the hydrophobic alkyl chains of the stationary phase and elutes with the solvent front.

Q2: How does HILIC solve this retention failure, and how do I optimize it?

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates via a completely orthogonal mechanism to RP-HPLC. It utilizes a polar stationary phase (such as an amide or zwitterionic surface) and a highly organic mobile phase (typically >80% acetonitrile). This creates an immobilized, water-enriched layer on the surface of the silica[1].

The highly polar morpholine derivative partitions out of the hydrophobic bulk mobile phase and into this aqueous layer.

  • Optimization: To optimize retention, you must start with a high concentration of acetonitrile (90-95%) and elute by increasing the aqueous portion. Crucially, you must include a volatile buffer (e.g., 10 mM ammonium formate) to maintain the integrity of the water layer and control the ionization state of the analyte[2]. Without sufficient buffer, retention times will drift and peak shapes will degrade[3].

Q3: I am restricted to Reversed-Phase columns and UV detection. How can I force retention?

Causality: You must use Ion-Pairing Chromatography (IPC). By adding an anionic ion-pairing reagent like sodium octanesulfonate (typically 2–5 mM) to your mobile phase, the hydrophobic alkyl chain of the reagent adsorbs onto the C18 stationary phase. The exposed negatively charged sulfonate groups effectively convert your C18 column into a dynamic, pseudo-cation-exchange column[4]. The positively charged morpholine and amino groups of your analyte will then bind to these sulfonate groups, drastically increasing retention[5].

  • Warning: Ion-pairing reagents require extremely long column equilibration times and are notoriously difficult to wash out, often dedicating a column permanently to that specific method[4].

Q4: I am experiencing severe peak tailing. What is the mechanism behind this, and how do I fix it?

Causality: Peak tailing for basic compounds is primarily caused by secondary electrostatic interactions. Even on highly end-capped silica columns, residual silanol groups (Si-OH) exist. At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanoxides (Si-O⁻). The positively charged nitrogens on your morpholine derivative undergo strong ion-exchange interactions with these sites, causing the molecules to "drag" as they elute.

  • Solutions:

    • Lower the pH: Drop the mobile phase pH to ~2.5 using formic or phosphoric acid to fully protonate and neutralize the residual silanols.

    • Use Charge-Doped Columns: Modern RP phases deliberately doped with a positive surface charge (e.g., CSH columns) electrostatically repel the basic nitrogens, preventing them from interacting with the underlying silica matrix, thereby sharpening the peak[6].

    • Ion-Pairing Masking: If using IPC, the ion-pairing reagent itself helps sterically and electrostatically mask these active silanol sites[4].

Part 3: Quantitative Data & Strategy Comparison

To facilitate rapid method development, the following table summarizes the operational parameters and trade-offs of the three primary analytical strategies for this compound.

ParameterHILIC (Preferred for MS)Ion-Pairing RP (UV Only)Mixed-Mode (Cation-Exchange/RP)
Stationary Phase Zwitterionic (HILIC-Z) or AmideStandard C18 or C8Primesep A or equivalent[7]
Primary Mechanism Aqueous layer partitioningDynamic ion-exchangeHydrophobic + Cation-exchange
Mobile Phase A 10 mM NH₄Formate (pH 3.0)5 mM Sodium OctanesulfonateWater + 0.1% TFA
Mobile Phase B 90% ACN / 10% BufferAcetonitrileAcetonitrile + 0.1% TFA
MS Compatibility Excellent (Volatile salts)Poor (Non-volatile sulfonates)Moderate (Requires volatile modifiers)
Equilibration Time Moderate (~15-20 column vols)Very Long (>40 column vols)[4]Moderate (~15 column vols)
Peak Shape Control Buffer concentration (10-20mM)[2]IP Reagent masking silanols[4]Built-in charged ligands

Part 4: Validated Experimental Protocols

The following self-validating protocols are engineered specifically for highly polar, basic amino acid derivatives.

Protocol A: HILIC-MS/MS Optimization Workflow (High Throughput)

This protocol utilizes hydrophilic interaction to retain the analyte without contaminating the MS source with non-volatile salts.

Step 1: Mobile Phase Preparation

  • Buffer Stock: Prepare a 100 mM Ammonium Formate buffer. Adjust to pH 3.0 using neat Formic Acid. Self-Validation: A pH of 3.0 ensures the carboxylic acid is protonated (neutral) while the amines remain cationic, maximizing polarity and HILIC retention.

  • Mobile Phase A (Aqueous): Dilute stock to 10 mM Ammonium Formate in ultrapure water.

  • Mobile Phase B (Organic): Mix 900 mL Acetonitrile with 100 mL of the 100 mM buffer stock (Final: 90% ACN, 10 mM buffer). Note: Do not use 100% ACN as it will precipitate the buffer salts in the lines.

Step 2: Column & System Setup

  • Column: Zwitterionic HILIC (e.g., Agilent HILIC-Z or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm[3].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (Improves mass transfer for sharper peaks).

Step 3: Gradient Elution

  • 0.0 - 1.0 min: 100% B (Isocratic hold to establish the water layer).

  • 1.0 - 5.0 min: Linear gradient to 50% B (Increasing water elutes the analyte).

  • 5.0 - 6.0 min: Hold at 50% B.

  • 6.0 - 6.1 min: Return to 100% B.

  • 6.1 - 12.0 min: Re-equilibration (Critical step: HILIC requires longer re-equilibration to rebuild the stationary hydration shell).

Step 4: Sample Diluent

  • Dissolve the (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride sample in a diluent matching the starting conditions (e.g., 75:25 ACN:Water)[1]. Injecting a highly aqueous sample will cause peak splitting and breakthrough in HILIC.

Protocol B: Ion-Pairing RP-HPLC Workflow (UV/DAD Detection)

Use this protocol if MS is not required and you must utilize existing C18 infrastructure.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 1.08 g of Sodium Octanesulfonate (5 mM) in 1 L of ultrapure water. Add 0.1% Phosphoric Acid to adjust pH to ~2.5. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Column Equilibration (Critical Phase)

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Flush the column with 95% A / 5% B at 1.0 mL/min for a minimum of 60 minutes . Self-Validation: Monitor the baseline at 210 nm. The baseline will slowly drift as the octanesulfonate coats the stationary phase. Do not inject until the baseline is completely flat[4].

Step 3: Isocratic or Shallow Gradient Elution

  • Because the ion-pairing equilibrium is easily disrupted by rapid changes in organic concentration, use an isocratic method (e.g., 85% A / 15% B) or a very shallow gradient (5% to 30% B over 20 minutes).

  • The morpholine derivative will elute as a sharp, symmetrical peak due to the masking of residual silanols by the sulfonate groups.

References

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. Available at:[Link]

  • Welch Materials. "Issues and Solutions to the Use of Ion-Pairing Reagents." Welch Materials Technical Articles. Available at:[Link]

  • Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent Application Notes. Available at:[Link]

  • HALO Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation." Advanced Materials Technology. Available at:[Link]

  • LCGC International. "Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use." Chromatography Online. Available at:[Link]

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column." SIELC Applications. Available at:[Link]

  • Mason Technology. "Ion-Pairing Agents | HPLC." Mason Technology Resources. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Sterically Hindered Peptide Synthesis

A Guide for Researchers Incorporating Novel Building Blocks such as Morpholinebutanoic Acid Welcome to the Technical Support Center, a dedicated resource for scientists and drug development professionals. As a Senior App...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Incorporating Novel Building Blocks such as Morpholinebutanoic Acid

Welcome to the Technical Support Center, a dedicated resource for scientists and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the principles behind overcoming the common challenges encountered during the synthesis of peptides with sterically demanding residues. This guide will focus on strategies for the successful incorporation of novel N-substituted amino acids, using morpholinebutanoic acid (MorfBu) as a primary example of a sterically hindered building block.

The morpholine moiety, while a valuable component in medicinal chemistry, introduces significant steric bulk when incorporated into a peptide backbone. This can lead to sluggish or incomplete coupling reactions, resulting in low yields and difficult purifications. This guide will equip you with the knowledge and tools to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using Morpholinebutanoic Acid (MorfBu)?

Low coupling efficiency with MorfBu and other N-substituted amino acids is primarily due to steric hindrance. The bulky morpholine group shields the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain, impeding their ability to come into the correct orientation for amide bond formation.[1] Additionally, the secondary amine of an N-substituted residue is less nucleophilic than a primary amine, further slowing down the reaction.

Q2: What are the initial signs of a difficult coupling reaction involving a sterically hindered residue?

The most common indicator of a problematic coupling is a positive Kaiser test after the coupling step, which signifies the presence of unreacted primary amines. However, for N-substituted amino acids like MorfBu, the standard ninhydrin test is not effective for monitoring the reaction with the secondary amine. In this case, a bromophenol blue test can be used, where a blue to green color suggests an incomplete reaction.[1] Other signs include the appearance of deletion sequences (peptides missing one or more amino acids) in the mass spectrometry analysis of the crude product and a lower than expected final yield.

Q3: Are there any specific safety considerations when working with the recommended coupling reagents?

Yes. While modern coupling reagents are generally safer than their predecessors, some, particularly those based on benzotriazole like HBTU and HATU, have the potential to be explosive under certain conditions and can be allergenic.[1][2] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) and to follow the manufacturer's safety data sheet (SDS) recommendations. Newer generation coupling reagents like COMU are designed to have an improved safety profile.[1][2]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of peptides containing MorfBu or other sterically hindered amino acids.

Symptom Potential Cause(s) Recommended Solution(s)
Low crude peptide yield with significant deletion sequences at the MorfBu incorporation site. Incomplete Coupling: The primary cause is steric hindrance preventing the formation of the amide bond.1. Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[3] 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents. 3. Switch to a High-Potency Coupling Reagent: Employ uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts such as PyAOP or PyBOP. For extremely difficult couplings, PyBrOP can be effective.[1][3]
Resin clumping and poor swelling. Peptide Aggregation: The growing peptide chains on the solid support can interact and aggregate, blocking reactive sites. This is common with hydrophobic sequences.1. Use Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., LiCl) to disrupt aggregation before coupling.[3] 2. Alternative Solvents: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). 3. Incorporate Backbone-Modifying Units: If the sequence allows, the strategic placement of pseudoproline dipeptides can disrupt secondary structure formation.[3]
Presence of unexpected byproducts in the final product. Side Reactions: Guanidinylation of the N-terminal amine can occur when using an excess of uronium/aminium coupling reagents, leading to chain termination.[1]1. Optimize Reagent Stoichiometry: Avoid using a large excess of the coupling reagent. 2. Shorten Pre-activation Time: Minimize the time the coupling reagent is active before being added to the resin. 3. Use Phosphonium-Based Reagents: Reagents like PyBOP do not cause guanidinylation.
Slow or incomplete Fmoc-deprotection following the MorfBu residue. Steric Hindrance: The bulky morpholine group can also hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.1. Increase Deprotection Time: Extend the duration of the Fmoc deprotection step. 2. Repeat Deprotection: Perform the deprotection step twice. 3. Use a Stronger Base: In some cases, a stronger base like DBU in combination with piperidine can be more effective, but this should be used with caution as it can increase the risk of side reactions.

Advanced Strategies and Protocols

For particularly challenging syntheses involving multiple sterically hindered residues or long peptide sequences, the following advanced strategies can be employed.

Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy can significantly accelerate coupling reactions by providing rapid and uniform heating.[4] This is particularly effective for overcoming the activation energy barrier of sterically hindered couplings, leading to faster and more complete reactions.[4]

Protocol 1: Microwave-Assisted Coupling of Fmoc-Morpholinebutanoic Acid using HATU

  • Objective: To efficiently couple Fmoc-MorfBu-OH onto a resin-bound peptide with a free N-terminal amine using microwave assistance.

  • Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-MorfBu-OH (4 equivalents)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, dissolve Fmoc-MorfBu-OH and HATU in DMF.

    • Add DIEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Place the reaction vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for a specified time (e.g., 5-15 minutes).

    • After the reaction, wash the resin thoroughly with DMF to remove excess reagents.

    • Perform a bromophenol blue test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

On-Resin N-Methylation as an Alternative Strategy

In some cases, it may be more efficient to incorporate a precursor amino acid and then perform the N-alkylation on the solid support. This strategy, known as on-resin N-methylation (or in this case, N-alkylation with a morpholino-containing alkyl halide), can bypass the difficult coupling of a pre-synthesized sterically hindered building block.

Workflow for Selecting the Appropriate Coupling Strategy

G start Start: Synthesis with MorfBu q1 Is the coupling efficiency low with standard reagents (e.g., DIC/HOBt)? start->q1 strategy1 Standard Coupling Protocol q1->strategy1 No q2 Have you tried double coupling? q1->q2 Yes strategy2 Implement Double Coupling q2->strategy2 No q3 Have you switched to a high-potency coupling reagent (HATU, HCTU, COMU)? q2->q3 Yes strategy3 Use High-Potency Reagent q3->strategy3 No q4 Is microwave assistance available? q3->q4 Yes strategy4 Utilize Microwave-Assisted Synthesis q4->strategy4 Yes strategy5 Consider On-Resin Alkylation Strategy q4->strategy5 No G cluster_0 Activation cluster_1 Coupling AminoAcid R-COOH ActiveEster Activated Ester Intermediate AminoAcid->ActiveEster CouplingReagent Uronium Salt (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster PeptideBond R-CO-NH-Peptide ActiveEster->PeptideBond Peptide H2N-Peptide Peptide->PeptideBond

Caption: Simplified workflow of peptide bond formation.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem Technical Support.
  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737.
  • Mthembu, S., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. RSC Advances, 14(7), 4865-4872.
  • Schiaroli, N., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Chemistry, 5(4), 2636-2661.
  • Pla, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(8), 9919–9929.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Macromolecules, 33(20), 7544-7546.
  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10353–10360.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10353–10360.

Sources

Optimization

Technical Support Center: Stabilizing (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride in Acidic Aqueous Solutions

Welcome to the technical support center for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stabilizing this compound in acidic aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride in acidic aqueous solutions. Each issue is followed by potential causes and actionable solutions.

Issue 1: Unexpected Decrease in Potency or Concentration Over Time

You've prepared a stock solution of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride in an acidic buffer, but subsequent analysis shows a lower than expected concentration.

Potential Causes:

  • Hydrolytic Degradation: The morpholine ring, while generally stable, can be susceptible to C-N bond cleavage under certain conditions, a known degradation pathway for nitrogen heterocyclic compounds. In acidic conditions, this hydrolysis can be accelerated, leading to the formation of inactive byproducts.

  • Oxidation: While less common for the morpholine moiety itself, other parts of the molecule or trace impurities could be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.

Solutions:

  • pH Optimization: While your application may require an acidic pH, it is crucial to determine the optimal pH range for stability. Conduct a pH stability profile study by preparing solutions in a range of acidic buffers (e.g., pH 2 to 6) and monitoring the concentration over time using a stability-indicating HPLC method.

  • Excipient Addition: Consider the addition of stabilizing excipients. Certain amino acids, such as glycine or arginine, can enhance the stability of other molecules in solution. They can act as buffering agents or through other protective mechanisms.

  • Inert Atmosphere: To minimize oxidative degradation, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Storage Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.

Issue 2: Appearance of Unknown Peaks in Your Chromatogram

During HPLC analysis of your aged solution, you observe new peaks that were not present in the freshly prepared sample.

Potential Causes:

  • Formation of Degradation Products: These new peaks are likely degradation products of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

  • Excipient Degradation: If you are using excipients, these new peaks could also be their degradation products.

Solutions:

  • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks in your chromatogram and confirming that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants).

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This information is invaluable for proposing the structure of the degradation products and understanding the degradation pathway.

  • Control Samples: Analyze control samples of your buffer and any excipients under the same storage conditions to rule out their contribution to the unknown peaks.

Issue 3: Change in Solution Appearance (Color Change or Precipitation)

Your initially clear and colorless solution has developed a yellow tint or has become cloudy over time.

Potential Causes:

  • Advanced Glycation End Products (AGEs): If your formulation contains reducing sugars, these can react with the amino group of your compound to form AGEs, which are often colored.

  • Precipitation: The solubility of your compound or its degradants may be lower in the aged solution due to changes in pH or the formation of less soluble species.

  • Oxidative Coloration: Some oxidative degradation pathways can lead to colored byproducts.

Solutions:

  • Avoid Reducing Sugars: If possible, avoid the use of reducing sugars in your formulation. If they are necessary, a thorough stability study is essential.

  • Solubility Studies: Determine the solubility of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride at different pH values and temperatures to ensure you are working within its solubility limits.

  • Filtration and Analysis of Precipitate: If precipitation occurs, filter the solution and attempt to analyze the precipitate to identify its composition.

  • Visual Inspection and UV-Vis Spectroscopy: Regularly inspect your solutions visually and consider using UV-Vis spectroscopy to monitor for color changes quantitatively.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride in an acidic aqueous solution?

A1: Based on studies of similar morpholine-containing compounds, the most probable primary degradation pathway is the acid-catalyzed cleavage of the C-N bond within the morpholine ring. This would result in a ring-opened product.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: For optimal stability, it is recommended to store aqueous solutions of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride at low temperatures (2-8°C or frozen at -20°C), protected from light, and in a tightly sealed container. For enhanced stability, consider preparing the solution with a deoxygenated solvent and storing it under an inert atmosphere.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To develop such a method, you should:

  • Perform Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradants.

  • Method Development: Use this stressed sample to develop an HPLC method (typically reversed-phase) that shows baseline separation of the parent peak from all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

Q4: Are there any specific excipients that should be avoided when formulating with this compound?

A4: It is advisable to be cautious with reducing sugars due to the potential for Maillard reactions and the formation of advanced glycation end products (AGEs) with the primary amine of your compound. Also, be mindful of the potential for interaction with any reactive excipients. Compatibility studies are always recommended.

Q5: My compound lacks a strong UV chromophore. How can I detect it and its degradants?

A5: For compounds with poor UV absorbance, several detection strategies can be employed:

  • Pre-column Derivatization: React the amino acid with a derivatizing agent that introduces a fluorescent or UV-absorbing tag.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that does not require a chromophore and provides mass information for identification.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used for non-volatile analytes.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to understand the degradation pathways of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Objective: To generate potential degradation products and to test the specificity of the analytical method.

Materials:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a C18 column and PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples by your developed HPLC method.

Data Summary Table:

Stress Condition% Degradation (Approx.)Number of Degradation Peaks
0.1 M HCl, 60°C, 24hUser to determineUser to determine
0.1 M NaOH, RT, 24hUser to determineUser to determine
3% H₂O₂, RT, 24hUser to determineUser to determine
60°C, 24hUser to determineUser to determine
PhotolyticUser to determineUser to determine
Protocol 2: pH Stability Profile Study

Objective: To determine the effect of pH on the stability of the compound.

Materials:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

  • A series of buffers (e.g., citrate, phosphate) at different pH values (e.g., pH 2, 3, 4, 5, 6)

  • HPLC system

Procedure:

  • Prepare Solutions: Prepare solutions of the compound at a fixed concentration (e.g., 0.1 mg/mL) in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately analyze each solution by HPLC to determine the initial concentration.

  • Incubation: Store all solutions at a constant temperature (e.g., 40°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of the compound remaining versus time for each pH.

Data Summary Table:

pH% Remaining (Day 1)% Remaining (Day 7)% Remaining (Day 28)
2User to determineUser to determineUser to determine
3User to determineUser to determineUser to determine
4User to determineUser to determineUser to determine
5User to determineUser to determineUser to determine
6User to determineUser to determineUser to determine

Section 4: Visualizations

Diagram 1: Potential Degradation Pathway

G A (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride B Acid-Catalyzed Hydrolysis A->B C Ring-Opened Product (e.g., 2-(2-aminoethoxy)acetic acid derivative) B->C C-N Bond Cleavage D Further Degradation C->D E Smaller Fragments D->E

Caption: Potential degradation pathway via acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_eval Evaluation A Prepare Solutions in Acidic Buffers B Incubate at Controlled Temperature A->B C Collect Samples at Time Points B->C D HPLC Analysis C->D E Quantify Remaining Parent Compound D->E F Determine Optimal Storage Conditions E->F

Caption: Workflow for assessing pH-dependent stability.

References

  • Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. Available at: [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Troubleshooting

Reducing hygroscopicity issues in (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride storage

Welcome to the dedicated technical support center for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this hygroscopic compound. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride, like many amine dihydrochloride salts, exhibits a strong affinity for atmospheric moisture. This property, known as hygroscopicity, can lead to a range of issues from physical changes like clumping and deliquescence to potential chemical degradation, ultimately impacting experimental accuracy and product shelf-life. This guide provides a structured approach to mitigating these challenges through best practices in storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the hygroscopic nature of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Q1: My vial of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride, which was a free-flowing powder, has now formed clumps or a solid cake. What happened?

A: This phenomenon is known as caking or clumping and is a direct result of moisture absorption.[1][2][3] When hygroscopic powders are exposed to ambient air, water molecules adsorb onto the surface of the particles.[1] This can form "liquid bridges" between particles, and upon slight temperature or humidity fluctuations, these can solidify into "solid bridges," causing the particles to stick together.[2] The dihydrochloride salt form of this amino acid derivative is particularly susceptible to this process.

Q2: I'm getting inconsistent weights when I try to measure out the compound on an analytical balance. The reading keeps increasing. Why?

A: A continuously increasing weight reading is a classic indicator of a highly hygroscopic substance actively absorbing moisture from the air during the weighing process.[4][5] The longer the sample is exposed to the atmosphere on the balance pan, the more water it will adsorb, leading to a steady drift in the measurement.[5] This makes obtaining an accurate, stable weight challenging and can lead to significant errors in solution concentrations.

Q3: What is the difference between hygroscopic and deliquescent? Could this compound be deliquescent?

Q4: Can the absorbed moisture affect the chemical stability of the compound?

A: Yes, absorbed water can significantly impact chemical stability. For amino acids and their salts, moisture can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation pathways.[9][10] For amine salts, hydrolysis is a potential concern. Furthermore, the presence of water can facilitate reactions with other atmospheric components.[9]

Q5: How should I store a new, unopened container of this compound?

A: Unopened containers should be stored in a cool, dry place, away from direct heat or sunlight.[8] The most critical factor is maintaining a low-humidity environment. Storage in a desiccator with an active desiccant or in a humidity-controlled cabinet is strongly recommended.[11] The manufacturer's recommendations on the certificate of analysis or safety data sheet (SDS) should always be followed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to identifying and resolving common problems encountered during the handling and storage of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

Observed Issue Potential Root Cause(s) Recommended Immediate Actions Long-Term Preventative Measures
Product is a solid mass or hard cake upon opening. Prolonged or repeated exposure to ambient humidity. Improper sealing of the container after previous use. Storage in a high-humidity environment.If the material is still needed, carefully break up a portion of the cake in a low-humidity environment (e.g., glove box). Immediately transfer the required amount to a pre-weighed, sealable container. Determine the water content of the caked material using Karl Fischer titration before use to adjust for purity.[12][13]Store all containers in a desiccator with fresh, active desiccant or in a humidity-controlled cabinet (<30% RH). Minimize the time containers are open to the atmosphere. Repackage bulk material into smaller, single-use aliquots under an inert atmosphere.[14][15]
Inconsistent and drifting weight on the analytical balance. The compound is rapidly absorbing atmospheric moisture during weighing.[4][5]Weigh the compound by difference using a sealed container (e.g., a screw-cap vial).[5] Alternatively, perform the weighing process inside a glove box with a controlled, low-humidity atmosphere.[14][15][16]Always handle and weigh the compound in a controlled environment. If a glove box is unavailable, work quickly and use a container that can be sealed immediately after dispensing. A dehumidifier in the balance room can offer some benefit but may not be sufficient for highly hygroscopic materials.[17][18]
Powder adheres to spatulas and glassware. Static electricity, often exacerbated in very dry environments, or surface moisture making the powder sticky.Use anti-static tools or an anti-static gun on the container and tools before handling. For stickiness, ensure all tools are completely dry. Handling within a glove box can mitigate both issues.Maintain a controlled environment. If static is the primary issue, a controlled increase in humidity (to 40-50% RH) can help, but this is a delicate balance for a hygroscopic material and is best managed within an isolator. For hygroscopicity-induced stickiness, a low-humidity environment is essential.[5]
Observed discoloration or change in appearance over time. Potential chemical degradation, possibly accelerated by moisture and/or light exposure.Discontinue use of the affected batch. Do not assume it is safe or pure. Segregate the material for proper disposal according to your institution's safety protocols.Store the compound in a dark, low-humidity environment (e.g., an amber desiccator). Follow the "first in, first out" principle for your chemical inventory. Consider long-term storage under an inert gas like argon or nitrogen.[19]

Experimental Protocols & Methodologies

Adherence to rigorous experimental protocols is crucial for mitigating hygroscopicity-related issues.

Protocol 1: Proper Weighing of Hygroscopic Compounds (Weighing by Difference)

This method minimizes the exposure of the bulk material to the atmosphere.

  • Preparation: Place the sealed stock container of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride and a clean, dry, sealable receiving vial (with its cap) into a desiccator to equilibrate for at least 30 minutes.

  • Initial Weighing: Place the sealed stock container on the analytical balance and record its weight to the highest precision (Mass 1).

  • Dispensing: In a low-humidity environment (ideally a glove box or a space with a dehumidifier), quickly open the stock container and transfer an approximate amount of the powder to the receiving vial. Immediately and tightly seal both containers.

  • Final Weighing: Place the sealed stock container back on the same analytical balance and record its new weight (Mass 2).

  • Calculation: The exact mass of the transferred compound is the difference between the initial and final weights: Mass Transferred = Mass 1 - Mass 2 .

  • Dissolution: The accurately weighed sample in the receiving vial can now be used for solution preparation.

Protocol 2: Inert Atmosphere Handling in a Glove Box

For maximum protection, all manipulations should be performed under an inert atmosphere.[14][15][20]

  • Environment Purge: Ensure the glove box atmosphere is adequately purged with an inert gas (e.g., nitrogen or argon) to achieve the desired low levels of oxygen and moisture (typically <10 ppm H₂O).

  • Material Transfer: Introduce all necessary items (stock container, spatulas, weighing boats, receiving vials) into the glove box via the antechamber. Cycle the antechamber with vacuum and inert gas backfill at least three times to remove atmospheric contaminants.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 15-20 minutes before opening any containers. This prevents pressure differentials and minimizes atmospheric contamination.

  • Manipulation: Perform all weighing and transfer operations within the glove box. An analytical balance can be placed inside the glove box for this purpose.

  • Sealing and Removal: Tightly seal all containers before removing them from the glove box through the antechamber, again using proper purging cycles.

Visualizations: Workflows and Decision Logic

Diagram 1: Recommended Storage and Handling Workflow

This diagram illustrates the ideal workflow to maintain the integrity of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride.

G cluster_0 Receipt & Initial Storage cluster_1 Sample Preparation cluster_2 Post-Use Storage Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store in Desiccator (<30% RH, Dark) Inspect->Store Move Move to Glove Box/ Low-Humidity Area Store->Move For Use Equilibrate Equilibrate Material & Tools Move->Equilibrate Weigh Weigh by Difference Equilibrate->Weigh Dissolve Dissolve Immediately Weigh->Dissolve Seal Tightly Seal Container Weigh->Seal Experiment Experiment Dissolve->Experiment Proceed to Experiment Purge Optional: Purge with Inert Gas (N2/Ar) Seal->Purge Return Return to Desiccator Purge->Return

Caption: Ideal workflow for hygroscopic compound handling.

Diagram 2: Troubleshooting Decision Tree for Caked Material

This diagram provides a logical path for addressing material that has been compromised by moisture.

G Start Material is Caked/ Clumped CheckDiscolor Is there any discoloration? Start->CheckDiscolor CheckCrit Is the experiment quantitative/critical? Proceed Proceed with Caution CheckCrit->Proceed Yes UseQual Use for Non-Critical Qualitative Work Only CheckCrit->UseQual No CheckDiscolor->CheckCrit No Discard Discard Material & Order New Lot CheckDiscolor->Discard Yes KF Perform Karl Fischer Titration to Quantify Water Content Proceed->KF Adjust Adjust Mass Based on Purity Assay KF->Adjust

Caption: Decision tree for using caked hygroscopic material.

References

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • AQUALAB. (n.d.). The food manufacturer's guide to eradicating caking and clumping.
  • [Reference on moisture's impact on protein/amino acid stability].
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • PowderProcess.net. (n.d.). Powder caking or clumping review : causes and how to solve it.
  • Perdana, J. (n.d.). Common Powder Handling Issues in Manufacturing and How to Fix Them.
  • Ossila. (n.d.). Applications of a Glove Box.
  • Mulks, M. (2025, February 10). What do we need a glovebox for?.
  • [Reference on packaging for hygroscopic APIs].
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Glove Box Program.
  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 759.
  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • Grain Machinery. (2025, December 19). How to deal with powder caking in a powder packer?.
  • WuXi AppTec. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • MilliporeSigma. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • AJAY-SQM Group. (n.d.). Caking and Agglomeration Prevention – Keeping Powders Free-Flowing from Silo to Scoop.
  • Qiu, C., & Zhang, J. (2019). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • BYJU'S. (2019, March 4). Principle of Karl Fischer Titration.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • van der Knaap, L. K., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Douglass, F. H. (1946). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 18(11), 689-690.
  • Benchchem. (n.d.). Morpholine Hydrochloride|10024-89-2|Research Chemical.
  • USP-NF. (2017, April 28). <659> Packaging and Storage Requirements.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • IMPAK Corporation. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage.
  • [Reference on Karl Fischer Titr
  • TA Instruments. (n.d.). Dynamic Vapor Sorption Characterization of Pharmaceutical Recrystallization.
  • [Reference on moisture and stability of lyophilized antibodies].
  • Particle Technology Labs. (2016, June 8). Dynamic Vapor Sorption System (DVS).
  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS).
  • [Reference on effects of humidity on amino acids].
  • Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A, 122(43), 8548-8557.
  • [Reference on moisture content in proteins].
  • [Reference on mutual deliquescence].
  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination.
  • [Reference on morpholine hydrochloride stability].
  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • [Reference on morpholine chemistry].
  • [Reference on hygroscopicity of organic compounds].
  • [Reference on deliquescence of salt mixtures].
  • [Reference on morpholinium chlorides].
  • [Reference on hygroscopicity of amino acids and ammonium sulf
  • IUPAC. (n.d.). deliquescence (D01582). In IUPAC Compendium of Chemical Terminology.
  • [Reference on hygroscopicity of amino acid mixtures].
  • [Reference on morphine hydrochloride stability].
  • [Reference on deliquescence and efflorescence d
  • [Reference on deliquescence of organic and inorganic salts].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Introduction: The Analytical Imperative for Non-Canonical Amino Acids In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids (ncAAs) are indispensable building blocks for creating nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids (ncAAs) are indispensable building blocks for creating novel therapeutics with enhanced stability, potency, and unique pharmacological profiles.[1] (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is one such ncAA, incorporating a morpholine moiety that can impart desirable properties like improved solubility and metabolic stability.

However, the structural complexity of ncAAs necessitates rigorous analytical validation to confirm identity, stereochemistry, and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool in this regard. Unlike chromatographic techniques which rely on comparison to a reference standard, NMR is a primary analytical method capable of providing absolute structural information and quantitative data from first principles.[2][3][4] This guide provides an in-depth, experience-driven framework for the comprehensive validation of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride using ¹H and ¹³C NMR, aligned with the principles of regulatory bodies like the International Conference on Harmonisation (ICH).[5][6]

Structural Elucidation: Predicted vs. Experimental Data

The cornerstone of NMR validation is the congruence between the predicted spectrum, derived from the known chemical structure, and the experimentally acquired data. The dihydrochloride salt form of the title compound dictates that both the alpha-amino group and the morpholine nitrogen will be protonated in an acidic aqueous solution (D₂O), a key consideration for predicting chemical shifts.

Caption: Structure of (2S)-2-Amino-4-morpholinebutanoic Acid Cation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the expected signals for the compound when dissolved in D₂O. The protonated amine protons and the carboxylic acid proton will exchange with the solvent and are typically not observed.

AssignmentNucleusPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
¹H3.9 - 4.2Triplet (t)1HAdjacent to electron-withdrawing -NH₃⁺ and -COOH groups.
¹H2.1 - 2.4Multiplet (m)2HStandard aliphatic region, coupled to both Hα and Hγ.
¹H3.2 - 3.5Multiplet (m)2HShifted downfield due to proximity to the protonated morpholine nitrogen (N⁺H).
Hδ (Morpholine)¹H3.9 - 4.2Multiplet (m)4HProtons adjacent to the ether oxygen.
Hε (Morpholine)¹H3.5 - 3.8Multiplet (m)4HProtons adjacent to the protonated nitrogen (N⁺H), deshielded.
C=O (Carboxyl)¹³C170 - 175Singlet-Typical chemical shift for a carboxylic acid carbon.
¹³C52 - 56Singlet-Carbon attached to the amino group.
¹³C22 - 26Singlet-Aliphatic spacer carbon.
¹³C53 - 57Singlet-Carbon attached to the morpholine nitrogen, deshielded by the positive charge.
Cδ (Morpholine)¹³C63 - 67Singlet-Carbons adjacent to the ether oxygen.
Cε (Morpholine)¹³C48 - 52Singlet-Carbons adjacent to the protonated nitrogen.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is fundamentally dependent on the rigor of the acquisition methodology. This protocol is designed to be a self-validating system, ensuring data is suitable for structural confirmation and quantitative analysis (qNMR).

Objective: To acquire high-resolution ¹H, ¹³C, and 2D-COSY/HSQC spectra for structural verification and purity assessment.

Materials & Equipment:

  • (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride sample (5-10 mg)

  • Deuterium Oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm, high precision)

  • NMR Spectrometer (400 MHz or higher recommended)

  • Internal Standard (e.g., DSS or Maleic Acid, high purity) for qNMR (optional)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add ~0.6 mL of D₂O. The choice of D₂O is critical as it solubilizes the dihydrochloride salt and exchanges with labile protons (-NH₃⁺, -COOH, -N⁺H-), simplifying the spectrum.

    • Vortex the sample until fully dissolved. A clear, particulate-free solution is essential.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the D₂O solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve sharp, symmetrical peaks, which is crucial for resolving complex multiplets and accurate integration.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30 or similar).

    • Acquisition Time (AQ): ≥ 3 seconds. A longer AQ provides better resolution.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time. For quantitative accuracy, a D1 of 20-30 seconds is recommended to ensure all protons fully relax between pulses. This is a common corner to cut, but it is non-negotiable for trustworthy quantification.[7]

    • Number of Scans (NS): 16 or higher, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest peak of interest.[7]

    • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm to cover the full range of expected signals.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse with inverse-gated decoupling (e.g., zgig) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[4]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 5-10 seconds. ¹³C nuclei have longer T₁ values.

    • Number of Scans (NS): ≥ 1024 scans. Due to the low natural abundance of ¹³C, more scans are required to achieve adequate S/N.

    • Spectral Width (SW): ~220 ppm.

  • 2D NMR Acquisition (Recommended):

    • COSY (¹H-¹H Correlation Spectroscopy): Reveals proton-proton coupling networks. Essential for confirming the connectivity of the butanoic acid chain (Hα-Hβ-Hγ).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most definitive way to assign ¹³C peaks and confirm H-C attachments.

The Validation Workflow: From Raw Data to Confirmed Identity

The validation process is a logical flow that systematically confirms the molecule's identity, purity, and structure against predefined criteria.

validation_workflow cluster_prep Phase 1: Data Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis & Validation SamplePrep 1. Sample Preparation (Analyte in D₂O) NMR_Acq 2. NMR Acquisition (¹H, ¹³C, 2D COSY/HSQC) SamplePrep->NMR_Acq Processing 3. Fourier Transform Phase & Baseline Correction NMR_Acq->Processing Referencing 4. Chemical Shift Referencing (Residual HDO @ 4.79 ppm) Processing->Referencing Integration 5. Peak Integration (¹H Spectrum) Referencing->Integration Assignment 6. Peak Assignment (Compare to Prediction, Use 2D NMR) Integration->Assignment Coupling 7. Coupling Constant Analysis (Confirm Connectivity) Assignment->Coupling Purity 8. Purity Assessment (Identify Impurity Signals) Coupling->Purity FinalReport 9. Final Validation Report Purity->FinalReport

Caption: A systematic workflow for NMR spectral validation.

Executing the Validation:

  • Structural Confirmation: The primary test is a direct comparison of the processed spectra with the predictions in Table 1.

    • Chemical Shifts: Do the observed peaks fall within the expected ranges?

    • Integration: In the ¹H spectrum, do the relative peak areas correspond to the number of protons (1H:2H:2H:4H:4H)?

    • Multiplicity: Does the splitting pattern match the predicted coupling? For example, Hα should appear as a triplet due to coupling with the two Hβ protons.

    • 2D Data: Use the COSY spectrum to trace the ¹H-¹H correlations from Hα to Hβ to Hγ. Use the HSQC to definitively link each proton signal to its corresponding carbon signal (e.g., Hα signal at ~4.0 ppm correlates with Cα signal at ~54 ppm). This provides irrefutable evidence of the molecular framework.

  • Purity Assessment: A high-quality NMR spectrum is also a quantitative snapshot of all proton-containing species in the sample.

    • Impurities: Scrutinize the baseline for any unexpected signals. Common impurities include residual synthesis solvents (e.g., acetone, ethyl acetate) or related structural analogues.

    • Quantitative NMR (qNMR): For an absolute purity value, a qNMR experiment can be performed by adding a certified internal standard. The purity of the analyte is calculated by comparing the integral of a known analyte peak to the integral of a known standard peak. This is recognized by regulatory bodies as a primary analytical method.[3][8]

Comparison with Alternatives: Demonstrating Specificity

An essential validation parameter, according to ICH guidelines, is specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][10] We can demonstrate this by comparing the spectrum of our target compound with a structurally similar alternative, such as Morpholine itself.

Table 2: Spectral Comparison of (2S)-2-Amino-4-morpholinebutanoic Acid vs. Morpholine

This comparison highlights the unique signals introduced by the amino acid chain, proving the specificity of the NMR analysis.

CompoundKey ¹H Signals (δ, ppm)Key ¹³C Signals (δ, ppm)Distinguishing Features
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride ~4.0 (t, 1H, Hα) , ~2.2 (m, 2H, Hβ) , ~3.3 (m, 2H, Hγ) , ~3.6 (m, 4H, Hε), ~4.0 (m, 4H, Hδ)~172 (C=O) , ~54 (Cα) , ~24 (Cβ) , ~55 (Cγ) , ~50 (Cε), ~65 (Cδ)The presence of the downfield Hα triplet and the Cα, Cβ, Cγ, and C=O signals are unique and definitive identifiers for the complete amino acid structure. The complexity of the morpholine region is also increased.
Morpholine Hydrochloride (Protonated)[11][12]~3.4 (t, 4H), ~4.0 (t, 4H)~44, ~64A much simpler spectrum with only two ¹H and two ¹³C signals corresponding to the symmetric morpholine ring. The absence of signals for the butanoic acid chain makes it easily distinguishable.

This direct comparison demonstrates that NMR can unambiguously identify (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride and would easily detect the presence of a starting material like morpholine as an impurity.

Conclusion

The validation of NMR spectra for a non-canonical amino acid like (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a multi-faceted process that goes beyond simple spectral acquisition. It is a systematic investigation that confirms molecular identity, assesses purity, and ensures batch-to-batch consistency. By integrating 1D and 2D NMR techniques within a robust experimental and analytical framework, researchers, scientists, and drug development professionals can have the highest degree of confidence in the quality and structural integrity of their critical reagents. This rigorous approach not only satisfies regulatory expectations but also forms the bedrock of sound scientific and product development.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
  • Al-Deeb, O. A., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic Resonance in Chemistry.
  • ICH Valid
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma.
  • Gao, Y., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Q2(R2) Validation of Analytical Procedures. (2024). QbD Group.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • The ICH Revision of Q2(R2) draft Guideline reaches Step 2 of the ICH process. (2022). ICH.
  • ¹H and ¹³C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA).
  • Morpholine(110-91-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (2S)-2-amino-4-(morpholin-4-yl)butanoic acid. (n.d.). BLDpharm.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
  • Morpholine. (n.d.). Wikipedia.

Sources

Comparative

Advanced Comparison Guide: (2S)-2-Amino-4-morpholinebutanoic Acid vs. Standard Unnatural Amino Acids in Drug Design

As a Senior Application Scientist specializing in rational drug design and peptidomimetics, I frequently evaluate the strategic integration of unnatural amino acids (UAAs) to overcome pharmacokinetic (PK) and pharmacodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in rational drug design and peptidomimetics, I frequently evaluate the strategic integration of unnatural amino acids (UAAs) to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. While standard UAAs are foundational for improving proteolytic stability, the demand for highly specific physicochemical modulation has driven the development of complex, specialized building blocks.

This guide objectively compares (2S)-2-Amino-4-morpholinebutanoic Acid —a highly specialized, morpholine-bearing UAA famously utilized as a critical building block in the synthesis of the CYP3A4 pharmacoenhancer Cobicistat[1]—against standard UAA alternatives (e.g., D-amino acids, N-methylated residues, and fluorinated analogs).

Structural & Mechanistic Profiling

The selection of a UAA dictates the trajectory of a drug candidate's behavior in vivo. Standard UAAs, such as D-Valine or N-Methyl-Alanine, are primarily deployed to induce conformational rigidity and shield adjacent peptide bonds from enzymatic cleavage. However, they offer limited utility when precise pKa modulation or targeted steric clashing is required.

(2S)-2-Amino-4-morpholinebutanoic Acid diverges from this standard paradigm by introducing a bulky, weakly basic heterocycle to the amino acid side chain.

  • Physicochemical Modulation : The morpholine ring possesses a basic nitrogen with a pKa of ~8.3, situated opposite an oxygen atom capable of hydrogen bonding[2]. This creates a finely tuned lipophilic-hydrophilic balance that enhances aqueous solubility without obliterating membrane permeability—a common pitfall of standard basic UAAs like Arginine or Lysine analogs[2][3].

  • Targeted Steric Clashing : In the context of Cytochrome P450 3A4 (CYP3A4) inhibition, replacing a standard alkyl side-chain (such as the valine moiety in Ritonavir) with this bulky morpholine-butyric acid derivative fundamentally alters target engagement[4]. Crystallographic data reveals that the morpholine group deliberately clashes with the F-F' connecting fragment of the CYP3A4 active site, inducing local disorder and preventing hydrogen bonding to Serine-119 (S119)[5]. This precise steric disruption is the exact mechanism that strips the resulting molecule of off-target anti-viral activity while preserving potent, selective CYP3A4 inhibition[1][5].

Visualizing the Mechanistic Divergence

G UAA (2S)-2-Amino-4-morpholinebutanoic Acid CYP CYP3A4 Active Site Interaction UAA->CYP Steric Clash (F-F' loop) Prevents S119 H-bond PK Physicochemical Profiling UAA->PK pKa ~8.3 High Solubility StdUAA Standard UAAs (e.g., D-Valine, N-Me-Ala) StdUAA->CYP Standard Fit / No Clash StdUAA->PK Variable logD Lower Solubility Selective Pharmacoenhancement Selective Pharmacoenhancement CYP->Selective Pharmacoenhancement Enhanced Bioavailability Enhanced Bioavailability PK->Enhanced Bioavailability

Mechanistic pathways of morpholine-modified vs. standard UAAs in pharmacokinetic optimization.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of (2S)-2-Amino-4-morpholinebutanoic Acid against common UAA classes used in medicinal chemistry.

Parameter(2S)-2-Amino-4-morpholinebutanoic AcidStandard Alkyl UAAs (e.g., D-Val, N-Me-Ala)Fluorinated UAAs (e.g., 4-Fluoro-Pro)
Primary Design Utility PK enhancement, targeted steric clashing, solubilityProteolytic stability, conformational restrictionLipophilicity enhancement, metabolic block
Side-Chain pKa Weakly basic (pKa ~8.3)Neutral (non-ionizable)Neutral (lowers adjacent amine pKa)
Aqueous Solubility High (Dual H-bond acceptor/donor dynamics)Moderate to LowLow (Highly hydrophobic)
CYP3A4 Interaction High (IC50 ~0.24 μM in derivative forms)[5]Variable (Often metabolically inert)Highly resistant to CYP oxidation
Permeability Impact Optimal (Balances Log D and ionization)[3]High (Passive diffusion)High (Increased lipophilicity)
Synthetic Complexity High (Requires specialized reductive amination)Low (Commercially abundant)Moderate to High

Self-Validating Experimental Workflows

To objectively validate the performance of UAA-modified candidates, my laboratory relies on self-validating assay systems. Below are the standardized protocols used to evaluate the causality behind the morpholine group's efficacy.

Protocol 1: CYP3A4 Time-Dependent Inhibition (TDI) & IC50 Shift Assay

Objective: To quantify the selective steric impact of the morpholine side-chain on CYP3A4 binding kinetics.

  • Pre-Incubation : Incubate recombinant human CYP3A4 (50 pmol/mL) with a NADPH-regenerating system and the test compound (morpholine-UAA derivative vs. standard UAA derivative) at concentrations ranging from 0.01 to 50 μM in potassium phosphate buffer (pH 7.4) at 37°C for 0, 10, and 20 minutes.

  • Dilution & Substrate Addition : Transfer a 10 μL aliquot from the pre-incubation mixture into a secondary plate containing 90 μL of buffer, NADPH, and a CYP3A4-specific fluorescent substrate (e.g., BFC).

  • Quenching : Terminate the reaction after 15 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge at 3000 x g for 10 minutes.

  • LC-MS/MS Analysis : Quantify the metabolite formation to determine the IC50 shift and calculate kinact​/KI​ .

  • Causality & Self-Validation Mechanism : The assay incorporates a parallel control using a K257A CYP3A4 mutant. Standard mechanism-based inactivators (like Ritonavir) irreversibly modify K257. Observing identical time-dependent inhibition in both Wild-Type and K257A mutants confirms that the morpholine-UAA operates via an alternative, highly selective allosteric/steric pathway rather than non-specific covalent adduction[5].

Protocol 2: Lipophilicity and In Vitro Permeability (RRCK) Profiling

Objective: To demonstrate the morpholine group's ability to overcome the solubility-permeability tradeoff.

  • Monolayer Preparation : Seed RRCK (Ralph Russ Canine Kidney) cells on polycarbonate transwell inserts and culture for 5 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing : Apply 10 μM of the test compound to the apical chamber in HBSS buffer (pH 7.4).

  • Sampling : Extract 50 μL aliquots from the basolateral chamber at 30, 60, and 90 minutes, replacing with fresh buffer.

  • Quantification : Analyze apparent permeability ( Papp​ ) via LC-MS/MS.

  • Causality & Self-Validation Mechanism : The inclusion of a highly permeable standard (Propranolol) and a low-permeability, paracellular standard (Lucifer Yellow) validates the integrity of the RRCK monolayer. Mass balance calculations (Target: >85% recovery) ensure that apparent low permeability is not falsely reported due to non-specific binding to the assay plasticware. The morpholine UAA consistently demonstrates superior Papp​ compared to standard basic UAAs (like Lysine) because its lower pKa (~8.3) allows a critical fraction of the molecule to remain un-ionized at pH 7.4[3].

Causality & Field-Proven Insights

Why choose (2S)-2-Amino-4-morpholinebutanoic Acid over a simpler, commercially abundant UAA? The answer lies in the precise demands of modern pharmacokinetic enhancement.

If a drug designer simply needs to protect a peptide from proteolysis, a standard D-amino acid or N-methylated residue is sufficient. However, if the goal is to design a molecule that must navigate the bloodstream (requiring high aqueous solubility) and subsequently bind to a highly specific, malleable target like CYP3A4, standard UAAs fail.

Standard basic UAAs (e.g., Ornithine or Lysine analogs) possess primary amines with pKa values >10. At physiological pH, they are fully protonated, which severely restricts passive membrane permeability[3]. The morpholine ring solves this by acting as a "pKa sink." It lowers the basicity just enough to allow membrane traversal while utilizing its oxygen atom to maintain hydrogen-bonding interactions with water molecules[2]. Furthermore, the specific spatial bulk of the morpholine ring acts as a precision tool, intentionally clashing with the F-F' loop of CYP3A4 to prevent off-target binding[5]. This represents the pinnacle of rational drug design: using a singular, complex UAA to simultaneously solve a physicochemical problem and a target-selectivity problem.

Sources

Validation

Benchmarking (2S)-2-Amino-4-morpholinebutanoic Acid Against Proline for Peptide Backbone Stability

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic limitations—namely, rapid renal clearance and susceptibility to proteolytic degradation—remains a critical cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic limitations—namely, rapid renal clearance and susceptibility to proteolytic degradation—remains a critical challenge. Historically, medicinal chemists have relied on canonical substitutions, such as Proline, to induce conformational rigidity and shield peptide backbones. However, the advent of non-canonical amino acids (ncAAs) has expanded our toolkit.

This guide provides an in-depth technical benchmarking of (2S)-2-Amino-4-morpholinebutanoic Acid (a morpholine-containing unnatural amino acid) against Proline , evaluating their distinct mechanistic impacts on peptide backbone stability, secondary structure propensity, and proteolytic resistance.

Mechanistic Foundations: Causality in Conformational Control

To engineer stable peptides, one must understand the fundamental biophysics governing backbone dynamics. Proline and (2S)-2-Amino-4-morpholinebutanoic acid achieve stability through entirely divergent physicochemical mechanisms.

The Canonical Approach: Proline and Covalent Restriction

Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring. This covalent architecture restricts the conformational space of the peptide chain, locking the ϕ (phi) dihedral angle at approximately -65°[1]. Furthermore, when incorporated into a peptide, Proline forms a tertiary amide. Lacking an amide hydrogen, it cannot act as a hydrogen bond donor, making it a classical breaker of extended α -helical and β -sheet structures, and a strong inducer of β -turns. Its resistance to proteolysis stems from this atypical backbone geometry, which is incompatible with the S1/S1' active site pockets of most general proteases.

The Non-Canonical Approach: Morpholine-UAA and Steric Shielding

(2S)-2-Amino-4-morpholinebutanoic acid operates on the principle of steric and electrostatic modulation rather than covalent backbone restriction. It features a bulky, basic morpholine ring tethered to the α -carbon via an aliphatic butanoic acid linker.

  • Steric Shielding: The incorporation of this unnatural amino acid introduces severe local steric hindrance. This bulk physically blocks proteases from accessing the adjacent peptide bonds, exponentially increasing proteolytic stability[2][3].

  • Electrostatic & H-Bonding Dynamics: Unlike Proline, this ncAA retains its amide proton, allowing it to participate in backbone hydrogen bonding networks. Furthermore, the heteroatoms (oxygen and nitrogen) within the morpholine core can act as hydrogen bond acceptors, driving unique local folds such as inverse γ -turns by interacting with the backbone NH of the i+1 residue[4]. This enhanced conformational adaptability allows the peptide to maintain bioactivity while resisting enzymatic cleavage[5].

Mechanism P Proline (Canonical) P_Mech Pyrrolidine Ring: Covalent Phi Restriction P->P_Mech M (2S)-2-Amino-4- morpholinebutanoic Acid M_Mech Morpholine Side-Chain: Steric Shielding M->M_Mech P_Result Conformational Rigidity (Beta-Turns) P_Mech->P_Result M_Result Protease S1 Pocket Complete Rejection M_Mech->M_Result

Mechanistic pathways of peptide backbone stabilization and protease resistance.

Comparative Benchmarking Data

The following table synthesizes the physicochemical and experimental performance metrics of both amino acids when incorporated into a model therapeutic peptide backbone.

ParameterProline (Canonical)(2S)-2-Amino-4-morpholinebutanoic Acid (ncAA)
Primary Stabilization Mechanism Covalent pyrrolidine ring ( ϕ angle lock)Side-chain steric shielding & local H-bonding
Hydrogen Bond Donor Capacity None (Forms tertiary amide)Yes (Forms secondary amide)
Secondary Structure Propensity β -turn inducer, α -helix/ β -sheet breakerMixed conformations, γ -turn stabilization
Protease Resistance Profile High (Susceptible only to specific prolyl endopeptidases)Extreme (Completely unrecognized by natural proteases)
Isoelectric Point / Charge Neutral side chainBasic (Morpholine nitrogen is protonated at physiological pH)
SPPS Coupling Efficiency High (But subsequent i+1 coupling is sterically hindered)Moderate (Requires double coupling due to bulky side chain)

Self-Validating Experimental Protocols

To objectively benchmark these two amino acids, empirical validation must be conducted using robust, internally controlled workflows. Below are the field-proven methodologies for synthesizing and evaluating these variants.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) S2 RP-HPLC Purification & Sequence Validation S1->S2 S3 Circular Dichroism (CD) Conformational Analysis S2->S3 S4 Human Serum Incubation (Proteolytic Stress) S2->S4 S5 LC-MS/MS Quantification (Half-Life Determination) S4->S5

Self-validating experimental workflow for benchmarking peptide structural and proteolytic stability.
Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality Check: The bulky morpholine side chain creates significant steric hindrance during synthesis. Standard coupling reagents (e.g., HBTU) often result in incomplete reactions, leading to deletion sequences. We utilize a highly reactive uronium salt (HATU) combined with double-coupling cycles to ensure 100% conversion.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Amino Acid Coupling:

    • For Proline: Add 4 eq. Fmoc-Pro-OH, 4 eq. HATU, and 8 eq. DIPEA in DMF. Shake for 45 minutes.

    • For (2S)-2-Amino-4-morpholinebutanoic Acid: Add 4 eq. of the Fmoc-protected ncAA, 4 eq. HATU, and 8 eq. DIPEA. Shake for 60 minutes. Drain, and repeat the coupling step (double coupling) with fresh reagents for an additional 60 minutes to overcome steric bulk.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: LC-MS/MS Serum Stability Assay

Causality Check: Biological fluids contain a complex milieu of exo- and endoproteases. To ensure the assay is self-validating, an internal standard (a stable, heavy-isotope labeled peptide) must be spiked into the samples prior to LC-MS/MS analysis to correct for matrix effects and ionization suppression caused by serum proteins.

  • Preparation: Dissolve the purified Proline-variant and Morpholine-variant peptides in PBS (pH 7.4) to a stock concentration of 100 µM.

  • Incubation: Mix 10 µL of peptide stock with 90 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At t=0,1,2,4,8,12,and 24 hours, extract a 10 µL aliquot.

  • Quenching & Precipitation: Immediately quench the aliquot by adding 40 µL of ice-cold 10% Trichloroacetic acid (TCA) containing 1 µM of the internal standard. Note: TCA rapidly denatures serum proteases and precipitates large proteins, preventing HPLC column clogging.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the peak area ratio (Peptide/Internal Standard) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Conclusion

While Proline remains the gold standard for inducing sharp β -turns and providing baseline proteolytic resistance via covalent ϕ -angle restriction[1], it is fundamentally limited by its inability to act as a hydrogen bond donor.

(2S)-2-Amino-4-morpholinebutanoic Acid represents a superior alternative for applications requiring extreme proteolytic stability without sacrificing backbone hydrogen-bonding capacity. By leveraging the immense steric bulk of the morpholine ring, it physically shields the peptide backbone from protease active sites[2][3], while its heteroatoms offer unique opportunities for stabilizing complex secondary structures like γ -turns[4]. For drug development professionals engineering next-generation peptide therapeutics, the strategic incorporation of this morpholine-UAA can dramatically extend in vivo half-life while maintaining target binding affinity.

Sources

Comparative

Comparative Guide: FTIR Spectroscopy Reference Data Acquisition for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Executive Summary (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS 1689522-41-5) is a highly polar, non-canonical amino acid. It serves as a critical synthetic building block and a recognized Pharmaceutical An...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS 1689522-41-5) is a highly polar, non-canonical amino acid. It serves as a critical synthetic building block and a recognized Pharmaceutical Analytical Impurity (PAI) for Cobicistat, a potent CYP3A inhibitor utilized as a pharmacokinetic enhancer in antiretroviral HIV therapies (1)[1].

Because this compound is isolated as a dihydrochloride salt, it exhibits extreme hygroscopicity. Acquiring pristine Fourier-Transform Infrared (FTIR) spectroscopy reference data for such molecules presents a significant analytical challenge. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional Potassium Bromide (KBr) pellet transmission method, providing researchers with self-validating protocols to ensure spectral integrity.

Mechanistic Causality: The Hygroscopicity Challenge

FTIR spectroscopy is essential for confirming the structural and protonation state of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride. Mechanistically, the double hydrochloric acid salt forces the molecule into a highly acidic local environment. Consequently, the carboxylate group is fully protonated into a carboxylic acid (-COOH), and both the primary amine and the morpholine nitrogen are protonated (-NH₃⁺ and -NH⁺-).

The Causality of Spectral Interference: When utilizing the traditional KBr method, the KBr matrix itself acts as a desiccant. During the mechanical grinding and pressing phases, the matrix rapidly absorbs atmospheric moisture (2)[2]. This introduces broad, intense O-H stretching bands (3500–3200 cm⁻¹) and H-O-H bending vibrations (~1640 cm⁻¹). These water-induced artifacts directly overlap with and mask the critical N-H⁺ stretching and C=O stretching regions of the target analyte, rendering the reference data unreliable for quality control (3)[3]. ATR-FTIR bypasses this causality by eliminating the hygroscopic matrix entirely.

Experimental Methodologies: Self-Validating Systems

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) — Recommended
  • Crystal Preparation & Baseline Validation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Collect a background spectrum in ambient air.

    • Self-Validation Check: The background spectrum must exhibit a flat baseline above 4000 cm⁻¹ with zero residual organic peaks. A sloping baseline indicates crystal contamination.

  • Sample Application: Transfer ~1-2 mg of neat, dry (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride powder directly onto the center of the crystal.

  • Compression & Optical Validation: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

    • Self-Validation Check: Monitor the real-time spectral preview. Adjust the anvil pressure until the strongest peak (typically the C=O stretch at ~1730 cm⁻¹) reaches between 0.5 and 0.8 absorbance units (AU) . Causality: Exceeding 1.0 AU causes detector non-linearity and peak flattening, while insufficient pressure results in poor signal-to-noise ratios due to shallow evanescent wave penetration.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms to subtract ambient CO₂ and H₂O vapor.

Protocol B: KBr Pellet Transmission — Traditional Alternative
  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for a minimum of 4 hours prior to use.

  • Milling: In an agate mortar (pre-warmed under an IR lamp to exclude ambient moisture), gently grind 1-2 mg of the analyte with 100-200 mg of the dried KBr until a fine, homogeneous powder is achieved.

  • Vacuum Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to evacuate trapped air, then press at 8-10 tons of force for 3-5 minutes using a hydraulic press (2)[2].

  • Optical Validation:

    • Self-Validation Check: Visually inspect the pellet against a light source. It must be translucent to transparent. Causality: An opaque white pellet indicates excessive moisture absorption or insufficient grinding, which will cause severe baseline sloping due to Mie scattering of the infrared beam.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Comparative Data Analysis

The following tables summarize the expected spectral outputs and objectively compare the performance of both methodologies.

Table 1: Characteristic FTIR Band Assignments for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
Functional GroupExpected Wavenumber (cm⁻¹)Mechanistic Rationale
O-H Stretch (Moisture) 3500 - 3200 (Broad)Artifact of hygroscopic water absorption; should be minimized for pure reference data.
N-H⁺ Stretch 3100 - 2600 (Complex)Represents the protonated primary amine and morpholine nitrogen of the dihydrochloride salt.
C=O Stretch 1740 - 1720 (Strong)Un-ionized carboxylic acid, forced by the highly acidic double HCl salt environment.
N-H⁺ Bend 1610 - 1580 (Medium)Deformation vibrations of the protonated amine groups.
C-O-C Asym. Stretch 1110 - 1090 (Strong)Characteristic ether linkage within the morpholine ring structure.
Table 2: Objective Performance Comparison (ATR vs. KBr)
Performance MetricProtocol A: ATR-FTIRProtocol B: KBr Pellet
Sample Preparation Time < 2 minutes10 - 15 minutes
Moisture Interference Minimal (Neat sample used)High (Hygroscopic KBr matrix acts as a sponge)
Spectral Resolution Excellent (No particle scattering)Variable (Highly dependent on grinding technique)
Sample Recovery High (Can be washed off crystal)None (Permanently embedded in KBr matrix)
Baseline Stability Flat (Self-validated background)Prone to sloping (Due to Mie scattering)

Workflow Visualization

FTIR_Workflow cluster_ATR Protocol A: ATR-FTIR (Recommended) cluster_KBr Protocol B: KBr Pellet (Traditional) Start Analyte: (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride ATR_Prep Direct Application to Diamond Crystal Start->ATR_Prep KBr_Mix Grind with KBr Matrix (High Moisture Absorption Risk) Start->KBr_Mix ATR_Press Apply Anvil Pressure (Validation: Peak Abs < 0.8) ATR_Prep->ATR_Press ATR_Scan Acquire 32 Scans (Minimal Moisture Risk) ATR_Press->ATR_Scan Data Spectral Comparison & Reference Data Generation ATR_Scan->Data KBr_Press Vacuum Press at 10 Tons (Validation: Pellet Transparency) KBr_Mix->KBr_Press KBr_Scan Acquire 32 Scans (High O-H Interference Risk) KBr_Press->KBr_Scan KBr_Scan->Data

Workflow comparison of ATR-FTIR vs. KBr pellet preparation for hygroscopic dihydrochloride salts.

Conclusion

For the acquisition of robust, reproducible FTIR reference data for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride, ATR-FTIR is the objectively superior methodology. By eliminating the hygroscopic KBr matrix, researchers can prevent the artifactual O-H stretching bands that otherwise obscure the critical structural markers (C=O and N-H⁺ stretches) of this highly polar pharmaceutical intermediate.

References

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Cobicistat-impurities - Pharmaffiliates. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

Chemical Profile & Operational Context (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS 1689522-41-5) is a specialized amino acid derivative featuring a morpholine ring. In drug development and synthetic chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Operational Context

(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS 1689522-41-5) is a specialized amino acid derivative featuring a morpholine ring. In drug development and synthetic chemistry, it is frequently encountered as a key intermediate or a known impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the pharmacokinetic enhancer Cobicistat[].

For laboratory professionals, managing the waste stream of this compound requires a nuanced approach. Standard disposal protocols for generic amino acids are insufficient here. The presence of the dihydrochloride salt and the morpholine moiety introduces specific corrosive and ecotoxicological hazards that must be systematically mitigated before the waste leaves the facility.

Hazard Causality & Ecotoxicity Assessment

To ensure laboratory safety and environmental compliance, researchers must understand the causality behind the required disposal procedures:

  • Corrosive Aqueous Profile (The Dihydrochloride Effect): When dissolved in water, the dihydrochloride salt fully dissociates, releasing hydrochloric acid and driving the solution's pH below 2.0. Direct disposal of these solutions without prior neutralization poses a severe corrosion risk to secondary containment vessels and laboratory plumbing[2][3].

  • Aquatic Toxicity (The Morpholine Effect): The morpholine structural motif is classified as harmful to aquatic life. Structurally similar morpholine bases exhibit an LC50 of ~240 ppm in fish and an EC50 of 45 mg/L in aquatic invertebrates. Consequently, even after neutralization, aqueous solutions containing this compound cannot be disposed of down the drain[4].

  • Combustion Byproducts (The Nitrogen Effect): Incineration is the standard disposal method for organic laboratory waste. However, the high nitrogen content in both the morpholine ring and the primary amine group will generate toxic nitrogen oxides (NOx) upon combustion[5]. Facilities must ensure their waste management vendor utilizes high-temperature incineration equipped with dedicated NOx scrubbers.

Quantitative Data Summary

The following table summarizes the critical physicochemical and hazard data necessary for classifying this waste stream.

PropertyValue / ClassificationOperational Implication
Chemical Name (2S)-2-Amino-4-morpholinebutanoic Acid DihydrochlorideEnsure accurate labeling on all waste manifests.
CAS Number 1689522-41-5Use for precise tracking in chemical inventory systems.
Physical State Solid (Powder/Crystals)Dust control is required during transfer[4].
Aqueous pH < 2.0 (Highly Acidic)Requires mandatory neutralization before final bottling[3].
Ecotoxicity Harmful to aquatic lifeAbsolute prohibition on drain/sewer disposal[4].
Disposal Route High-Temperature IncinerationVendor must utilize NOx scrubbing technology[5].

Decision Workflow for Waste Segregation

DisposalWorkflow Start (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous Solution (Acidic pH < 2) Start->Liquid Spill Accidental Spill Start->Spill Solid_Action Seal in compatible hazardous waste bag Solid->Solid_Action Liquid_Action Neutralize to pH 6-8 using 1M NaOH/NaHCO3 Liquid->Liquid_Action Spill_Action Contain with inert absorbent (e.g., vermiculite) Spill->Spill_Action Incineration High-Temperature Incineration (NOx Scrubbers Required) Solid_Action->Incineration Liquid_Action->Incineration Collect as aqueous waste Spill_Action->Incineration Collect as solid waste

Figure 1: Decision workflow for the segregation and disposal of morpholinebutanoic acid waste.

Operational Disposal Protocols (Self-Validating Systems)

To guarantee safety and compliance, the following methodologies are designed as self-validating systems . Each protocol includes a built-in verification step to ensure the hazard has been successfully mitigated before the waste is transferred to facility management.

Protocol A: Solid Waste Management

Context: Disposal of expired reagent, unused powder, or contaminated disposable labware.

  • Containment: Working inside a certified fume hood to prevent airborne dust exposure, carefully sweep or scoop the solid material into a high-density polyethylene (HDPE) container or a sealable hazardous waste bag[4].

  • Segregation: Label the container explicitly as "Non-Halogenated Solid Organic Waste - Contains Nitrogen". Do not mix with strong oxidizing agents.

  • Self-Validation (Mass-Balance Check): Weigh the sealed waste container and compare the mass against the theoretical waste yield from your experimental workflow. A matching mass confirms complete containment and ensures no fugitive powder remains unaccounted for in the laboratory environment.

Protocol B: Aqueous Liquid Waste Neutralization

Context: Disposal of liquid streams generated from HPLC purification, extractions, or reaction workups.

  • Pre-Assessment: Measure the initial pH of the waste solution using a calibrated pH meter or wide-range pH indicator strips. You should expect a highly acidic reading (pH < 2) due to the dihydrochloride salt[3][6].

  • Neutralization: While stirring continuously, slowly add a weak base such as 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ). Perform this step in a fume hood, as neutralizing with bicarbonate will cause CO2​ off-gassing[2][6].

  • Self-Validation (pH Stabilization): Do not rely solely on calculated stoichiometry. Validate the neutralization by placing a drop of the stirred solution onto a fresh pH indicator strip. The system is validated only when three consecutive readings taken over a 5-minute period remain stable between pH 6.0 and 8.0 .

  • Final Transfer: Once validated, transfer the neutralized solution to a designated "Aqueous Hazardous Waste" carboy. Never pour this solution down the drain[4].

Protocol C: Accidental Spill Management

Context: Immediate response to dropped containers or shattered glassware containing the compound.

  • Containment: Immediately restrict access to the area. If the spill is a liquid solution, surround the perimeter with an inert absorbent material such as vermiculite, sand, or diatomaceous earth to prevent spreading[2].

  • In-Situ Neutralization: For liquid spills, apply a mild neutralizing powder (e.g., sodium carbonate) directly over the spill area before absorption.

  • Collection: Scoop the absorbed material into a solid hazardous waste container[4].

  • Self-Validation (Decontamination Swab): Wash the affected surface thoroughly with water and a suitable laboratory detergent. Validate the decontamination by swabbing the cleaned surface with a wetted pH strip. A neutral reading (pH 7.0) confirms the complete removal of the corrosive dihydrochloride residue.

References

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDL4hu57wzNGxwSx6fOlsd0lyMneDNZsd5k6HYUKxh7l8lt6hYRqQqR7AqIHyJ_i-yeK_QZR8Xyf4ayzC2jN-5eJ6KMHrIw_Tvr_jA6fNLibQXJPrz-I11WgTQvuh4OFgxlg8Wy0FgqHW4N6rf04ByecPadz64t7lPlOmqBg7x7MKCdGMOvjgGTDgnuo8cQxq-RinPuZfIXXznSmb-kc7vxQS_ZNzS1TH82Q9a_e6v1gd]
  • Safety Data Sheet: Amino acid. Carl ROTH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlzjSs_i4UX-201BQTpkrN0LM2zAMKc2dEWc9H7GmyJOKeNfec3Nfmns7P7K9SjZcMUMKQ9SUGdbY-WOCok_D-2zXCF_jV-XYow83P8Qnya_qRV1QxNMXVb7j0QZq7tljg9-3pWOd5fUrOf13Q6BGgQ4qkZnxQFf8EVP4phE0PGCzR9Q6SlTCoVin1ufmTfSsTPONyIGjDgfkev_ZDpwe4CG3k8iDJtcGIhH45XArUdHu77Mmld6NnOh_wyLduh9i5lzH4_Ty44osQJf1Sad1bTxKf23in6F7fJn-GgUzQ5cAN8F_SRpMnPcvqMCpHXv9_JczQUQDcr1Laig9dOesmk96m6W82urB8vMSpUPCcOSO0mcV8-gmOBOU3FAmc6hjIuLa8gJRvUfIdveMQXja-qaGMGjFcqbuYeXSSiP66r5ETSHFK3GjudTCIitqIHlsDoplIFFx]
  • Safety Data Sheet (SDS) - Amino Acids Calibration Standards. Pickering Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8JdQMb2Mpspbe2CsaqeMclt8wxo-cWEEB9LkDYSTGo02NVErwpp0nog6BlExJB4HX9usTf4QwoqD4pzNllywg4q7NV6MAxNPzK7cGnSNwuOBNiMNFCxm8V1mU7t4vMoNFPrkaQWGe8bGrt8IsbJdGDzouTfjgoTyEHCGb1mTiFW6w08mHA6EanTNiijJxyzriRsTXUAVorGG6jEFsWqyZVOsoN6iTriTVkdEgpGM-9Qo=]
  • Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYaYUQdilHWKfUjYzappHxqwHNuNObwJK4EMc1TIsPxoNQUuVUm3C2kPEfoKBimDRVF0-XmNrLSbRNJ4ZQrYZl57MLxhSK6u2aZ0pKpgA-IDMBwtrIX9Pp_CoYdejAmVoY7sr0sOrTPeseVcCYF1mh7T7Gmf7qQf5CxVC8xXnyseItaN-VMNBFMlaYZt4qJkSEGVQglRmTqA==]
  • Cobicistat and Impurities. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGIN5GcTbUsBJZdVLnGF3LaLEJs6Wx20waSVsWSX2sUz6Sed-lxVd2LKp52AtHV8bNdXPGeWkO42AII_ggRx8DSE4ZcK36DmkI-pmDbCy7kryPHnE0qT8n3vFHtnnl_BfHCRrPeM_s8wRwTcdzDvYiC-NFl2pjIsY2SU=]
  • SAFETY DATA SHEET - Morpholine. Tokyo Chemical Industry.[https://vertexaisearch.cloud.google.
  • Chemical Waste Management Guide. Center for Environmental Health and Safety - Southern Illinois University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOMZ-zU2liVz6YLf-OriMAJDfUIj9EXNF-xGAsTu1tMS-7-98BDImCgTxYvYALFwXDaaISXf9n2wQ-ViSiUAJ9rzWj3-VC7ooHm7lOYqUsJioviXmux8f1ZJNsoRF4GAZdTRmaNqQOBz4AcBvLgYKGEsG779h7txecR8Vf6226rDetiVl87cBPdp2q]
  • A Study To Reduce Chemical Waste Generated in Chemistry Teaching Laboratories. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOsazyMu_7Y-BfZh40krHWga7nDUAuLmjI6jZI4pepkDZfI_qabcPdVYF-sWLN68fZJRXbcTbCV7kQUS5iN1XP2IleU74on5TeOTulLAxrdpAvZshe7PYR8JzGt_In5-YM0k7oACJxwHmsIetMxo=]

Sources

Handling

Personal protective equipment for handling (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental extension of experimental integrity. When handling highly specific pharmaceutical intermediates l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental extension of experimental integrity. When handling highly specific pharmaceutical intermediates like (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (CAS No. 1689522-41-5), understanding the why behind the protocol is just as critical as the how.

This compound, frequently encountered in drug development as an intermediate or impurity in the synthesis of the pharmacokinetic enhancer Cobicistat[1], presents unique handling challenges due to its structural properties. The presence of the morpholine ring combined with a dihydrochloride salt renders the compound highly hygroscopic and locally acidic upon contact with moisture (such as mucous membranes or sweat).

This guide provides a self-validating, step-by-step operational framework for handling this chemical, ensuring both researcher safety and sample integrity.

Chemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the chemical's structural behavior to understand its hazard profile.

  • Chemical Identity: (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride (often cataloged as Cobicistat Impurity 10)[1].

  • Molecular Formula: C8​H16​N2​O3​⋅2HCl

  • Mechanistic Hazard Profile:

    • Hygroscopicity & Acidity: The dihydrochloride salt rapidly absorbs atmospheric moisture. If inhaled or deposited on the skin, it dissociates, creating a localized low-pH microenvironment. This causes acute irritation (H315, H319, H335)[2].

    • Particulate Dynamics: As a finely milled powder, it poses a significant inhalation risk. Airborne particulates can bypass standard mucosal defenses, necessitating stringent respiratory and environmental controls.

Table 1: Quantitative Hazard & PPE Matrix
Hazard CategoryCausality / MechanismRequired PPE / ControlSpecification Standard
Ocular Acidic dissociation upon contact with tear film causes severe eye irritation.Chemical Safety GogglesANSI Z87.1+ (Indirect venting)
Dermal Sweat triggers HCl release, leading to contact dermatitis.Nitrile Gloves (Double-gloved)EN 374 (Thickness 0.11 mm)
Inhalation Fine powder aerosolization irritates the upper respiratory tract.Fume Hood / N95 RespiratorFace velocity 80-100 FPM
Systemic Accidental ingestion or transdermal bypass.Tyvek® sleeves / Lab CoatFlame-resistant, knee-length

Operational Workflows & Methodologies

To maintain scientific integrity, the handling of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride must be executed within a controlled system. Below is the step-by-step methodology for safe weighing, dissolution, and reaction setup.

Protocol A: Precision Weighing and Transfer

Why this matters: The hygroscopic nature of the dihydrochloride salt means exposure to ambient humidity will not only degrade the sample (altering the molarity of your downstream assays) but also increase its tackiness, making it harder to clean and more likely to contaminate gloves.

  • Environmental Prep: Ensure the laboratory relative humidity (RH) is below 40%. Verify the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (FPM).

  • PPE Donning:

    • Put on a standard cotton or synthetic lab coat.

    • Don safety goggles (not safety glasses; you need a seal to prevent particulate ingress).

    • Apply two pairs of nitrile gloves. The inner glove acts as a clean baseline; the outer glove handles the chemical and is frequently changed.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Dihydrochloride salts often carry a static charge that causes the powder to "jump," contaminating the balance enclosure.

  • Transfer: Using a clean, grounded stainless-steel spatula, transfer the required mass into a pre-tared, sealable vial.

  • Sealing: Cap the vial inside the fume hood before transporting it to the reaction station.

  • Decontamination: Wipe down the spatula and balance pan with a 70% Isopropanol/Water solution. The water dissolves the salt, while the isopropanol accelerates evaporation.

HandlingWorkflow Start Receipt & Inventory (Desiccator Storage) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weighing Weighing in Fume Hood (Anti-Static Controls) PPE->Weighing Reaction Dissolution & Reaction (Closed System) Weighing->Reaction Waste Aqueous Waste Segregation (pH < 7) Reaction->Waste Disposal EH&S Chemical Disposal Waste->Disposal

Workflow for handling hygroscopic dihydrochloride salts from receipt to disposal.

Contextualizing the Chemical: Cobicistat Synthesis

Understanding the end-use of this chemical reinforces the need for strict contamination control. (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a critical building block in synthesizing Cobicistat, a potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4)[1].

If cross-contamination occurs in a lab conducting pharmacokinetic (PK) or metabolic assays, trace amounts of Cobicistat derivatives can inadvertently inhibit CYP enzymes, completely invalidating assay results.

CYP3A4Pathway Cob Cobicistat / Derivatives Inhibition Mechanism-Based Inhibition (Covalent Binding) Cob->Inhibition CYP CYP3A4 Enzyme Metab Decreased Metabolism CYP->Metab Inhibition->CYP Blocks Active Site ARV Co-administered Drugs ARV->CYP Substrate Efficacy Enhanced Therapeutic Efficacy Metab->Efficacy

Pharmacokinetic pathway illustrating CYP3A4 inhibition by Cobicistat derivatives.

Emergency Response & Spill Management

A self-validating safety protocol must account for failure states. If a spill occurs outside the fume hood, follow this causality-driven response plan:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not introduce water directly to the bulk powder, as the rapid dissolution of the dihydrochloride salt will cause a localized exothermic reaction and release of acidic aerosols.

  • Neutralize & Absorb: Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand) mixed with a mild solid base like sodium bicarbonate ( NaHCO3​ ) to neutralize the acidic nature of the salt.

  • Collect: Sweep the neutralized mixture using non-sparking tools into a highly visible, chemically resistant secondary container.

  • Surface Decontamination: Wash the affected surface with copious amounts of a dilute sodium bicarbonate solution, followed by a standard laboratory detergent wash.

Waste Management & Disposal Plans

Improper disposal of morpholine derivatives can lead to aquatic toxicity and regulatory violations.

Protocol B: Disposal Segregation
  • Aqueous Waste: Any aqueous solutions containing (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride will be acidic. Before adding to the general aqueous waste carboy, verify the pH. If the pH is below 4.0, neutralize it carefully with 1M NaOH to a pH of 6-8. Label the waste container explicitly with "Contains Morpholine Derivatives - Non-Halogenated Aqueous."

  • Solid Waste: Contaminated PPE (outer gloves, weigh boats, paper towels) must be collected in a dedicated solid hazardous waste bin lined with a poly-bag. Do not throw these in standard municipal trash.

  • Organic Solvents: If the compound was dissolved in organic solvents (e.g., DMSO, Methanol) for LC-MS or NMR analysis, dispose of the mixture in the designated "Non-Halogenated Organic Waste" container, unless chlorinated solvents (like DCM) were used, which mandates the "Halogenated Waste" stream.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.